Valproic acid-d4
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Valproic Acid-d4: A Technical Guide for Researchers
Valproic acid-d4 , a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug valproic acid, serves as a critical tool in preclinical and clinical research. This technical guide provides an in-depth overview of its core properties, analytical applications, and the molecular pathways influenced by its non-deuterated counterpart, valproic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Core Properties of this compound
This compound is primarily utilized as an internal standard for the precise quantification of valproic acid in biological matrices through mass spectrometry-based methods. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 87745-17-3 |
| Molecular Formula | C₈H₁₂D₄O₂ |
| Molecular Weight | Approximately 148.24 g/mol |
| Synonyms | 2-Propylpentanoic-d4 acid, VPA-d4 |
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the therapeutic drug monitoring of valproic acid. The deuterated standard allows for accurate quantification by correcting for variations during sample preparation and analysis.
Experimental Protocol: Quantification of Valproic Acid in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the determination of valproic acid concentrations in human plasma samples using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.
-
Flow Rate: A flow rate of 0.4 mL/min is a standard starting point.
-
Injection Volume: 5-10 µL of the prepared sample.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.
-
MRM Transitions:
-
Valproic acid: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 143.1 → 143.1).
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 147.1 → 147.1).
-
3. Data Analysis:
-
The concentration of valproic acid in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of valproic acid.
Molecular Mechanisms of Action of Valproic Acid
Valproic acid exerts its therapeutic effects through multiple mechanisms of action, primarily impacting neurotransmission and gene expression. The following sections detail the key signaling pathways modulated by valproic acid.
Inhibition of Histone Deacetylases (HDACs)
Valproic acid is a known inhibitor of class I and IIa histone deacetylases (HDACs).[1] By inhibiting HDACs, valproic acid leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle, differentiation, and apoptosis.[2]
Modulation of GABAergic Neurotransmission
Valproic acid increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[3] It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by potentially increasing GABA synthesis.[3]
Regulation of Intracellular Signaling Cascades
Valproic acid has been shown to influence several key intracellular signaling pathways, including the PI3K/Akt and ERK/MAPK pathways. These pathways are crucial for cell survival, proliferation, and neuroprotection.
Concluding Remarks
This compound is an indispensable tool for the accurate quantification of valproic acid in research and clinical settings. While its primary role is that of an internal standard, understanding the complex molecular mechanisms of its non-deuterated form is crucial for interpreting data and designing new experiments. The multifaceted actions of valproic acid on HDACs, GABAergic signaling, and intracellular cascades underscore its broad therapeutic potential and provide a foundation for future research into its pharmacological effects.
References
A Technical Guide to High-Purity Valproic Acid-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity deuterated Valproic acid (Valproic acid-d4), a critical tool for researchers and drug development professionals. Valproic acid, a branched-chain carboxylic acid, is a widely used pharmaceutical for treating epilepsy, bipolar disorder, and preventing migraines. Its deuterated analogue, this compound, serves as an invaluable internal standard for quantitative analysis, particularly in pharmacokinetic and metabolic studies using mass spectrometry.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers provide high-purity this compound for research purposes. The choice of supplier often depends on the required purity, isotopic enrichment, available formats, and the specific application. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | CAS Number | Purity/Isotopic Enrichment | Formulation | Intended Use |
| LGC Standards | 87745-17-3 | >95% Purity, >95% Isotopic Purity by NMR | Not specified | Pharmaceutical analytical testing |
| MedchemExpress | 345909-03-7 | Titration: 99.5%, Isotopic Enrichment: 99.2% | Colorless to light yellow liquid | Research use only |
| Cayman Chemical | 87745-17-3 | ≥99% deuterated forms (d1-d4) | A solution in methyl acetate | Internal standard for quantification of valproic acid by GC- or LC-MS[1][2] |
| Simson Pharma Limited | 87745-17-3 | High quality, Certificate of Analysis provided | Not specified | Drug Impurity Standards, Bio Analytics Standards, Research chemicals |
| Pharmaffiliates | 87745-17-3 | Highly pure | Not specified | Labeled analogue of Valproic Acid for research |
Core Application: Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard (IS) in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of valproic acid in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical results.
Experimental Protocol: Quantification of Valproic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative protocol synthesized from established methodologies for the quantification of valproic acid in human plasma.
1. Materials and Reagents:
-
Valproic acid analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (or acetic acid, as per specific method)
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Valproic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve valproic acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the valproic acid stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound in methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is common.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for valproic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Valproic Acid: The precursor ion [M-H]⁻ is m/z 143.1, and a characteristic product ion is monitored.
-
This compound: The precursor ion [M-H]⁻ is m/z 147.1, and a corresponding product ion is monitored.
-
-
5. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of valproic acid in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
Applications of Valproic Acid-d4 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Valproic acid-d4 (VPA-d4) in preclinical studies. VPA-d4, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug Valproic acid (VPA), serves as an indispensable tool in modern drug development. Its primary utility lies in its role as a stable isotope-labeled internal standard for quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies. Furthermore, its application extends to metabolic fate studies, offering a window into the complex biotransformation of VPA.
Bioanalytical Applications: The Gold Standard for Quantification
The most prevalent application of VPA-d4 in preclinical research is as an internal standard for the accurate quantification of VPA and its metabolites in various biological matrices, such as plasma, serum, and urine.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based bioanalysis due to its ability to compensate for variability in sample preparation and instrument response.
Experimental Protocols for Quantification
The quantification of VPA is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Below are detailed protocols for common sample preparation and analysis techniques.
1.1.1. Sample Preparation
-
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples.[2][3]
-
To 200 µL of plasma/serum in a microcentrifuge tube, add 20 µL of VPA-d4 internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase for LC-MS/MS analysis.[4]
-
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup of the sample matrix, which can be beneficial for reducing matrix effects in the analysis.[6][7]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 200 µL of plasma, add the VPA-d4 internal standard.
-
Acidify the plasma sample with 20 µL of 1M HCl.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
1.1.2. Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC-MS/MS and GC-MS parameters for the analysis of VPA using VPA-d4 as an internal standard.
Table 1: Typical LC-MS/MS Parameters for Valproic Acid Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm)[8] |
| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (40:60, v/v)[8] |
| Flow Rate | 1 mL/min[8] |
| Column Temperature | 45 °C[8] |
| Injection Volume | 2 µL[8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) - Negative[8] |
| Monitored Transition (VPA) | m/z 143.1 → 143.1[8][9] |
| Monitored Transition (VPA-d4) | m/z 147.1 → 147.1 |
| Dry Temperature | 350 °C[8] |
| Nebulizer Pressure | 50 psi[8] |
Table 2: Quantitative Performance of a Typical LC-MS/MS Method
| Parameter | Valproic Acid | Reference |
| Linearity Range | 2 - 200 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.996 | [2] |
| Lower Limit of Quantification (LLOQ) | 2.03 µg/mL | [10] |
| Intra-day Precision (%CV) | < 3.3% | [2] |
| Inter-day Precision (%CV) | < 7.2% | [2] |
| Accuracy (%Bias) | Within ±15% | [11] |
| Recovery | ~104% | [2] |
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of valproic acid utilizing VPA-d4.
Metabolic Research: Tracing the Fate of Valproic Acid
Stable isotope-labeled compounds like VPA-d4 are powerful tools for elucidating the metabolic pathways of drugs. By administering deuterated VPA to preclinical models, researchers can track the formation of various metabolites using mass spectrometry, distinguishing them from endogenous compounds.
Major Metabolic Pathways of Valproic Acid
Valproic acid undergoes extensive metabolism in the liver through three primary pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[12][13][14]
-
Glucuronidation: This is a major metabolic route, accounting for approximately 50% of VPA metabolism.[12] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate VPA to form valproate glucuronide, which is then excreted.[13]
-
β-Oxidation: Accounting for about 40% of VPA metabolism, this mitochondrial pathway is analogous to the metabolism of endogenous fatty acids.[12] It leads to the formation of several metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA.[15]
-
CYP-mediated Oxidation: This is a minor pathway (~10%) that produces hydroxylated metabolites and the potentially hepatotoxic metabolite, 4-ene-VPA.[12][13]
Visualizing the Metabolic Fate of Valproic Acid
The following diagram illustrates the primary metabolic pathways of valproic acid. The use of deuterated VPA allows for the precise tracking of these transformations.
Pharmacodynamic and Mechanistic Studies
While the primary preclinical application of VPA-d4 is as an internal standard, the underlying pharmacodynamics of valproic acid itself are a subject of intense research. VPA exerts its therapeutic effects through multiple mechanisms, and stable isotope labeling could potentially be used to investigate these actions in more detail.
Key Signaling Pathways Modulated by Valproic Acid
-
Enhancement of GABAergic Neurotransmission: Valproic acid increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain by inhibiting GABA transaminase, the enzyme responsible for GABA degradation.[16] This enhancement of inhibitory signaling is thought to contribute to its anticonvulsant effects.
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of class I and IIa histone deacetylases.[17][18][19] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters gene expression. This mechanism is believed to be responsible for its mood-stabilizing and potential anticancer effects.[1]
Signaling Pathway of VPA as an HDAC Inhibitor
The diagram below illustrates the mechanism of VPA as an HDAC inhibitor, leading to changes in gene transcription.
Conclusion
This compound is a critical tool in the preclinical development and study of valproic acid. Its primary and most established application is as an internal standard for robust and reliable quantification in bioanalytical methods, which is fundamental for pharmacokinetic assessments and therapeutic drug monitoring. Furthermore, its use in metabolic fate studies has been instrumental in delineating the complex biotransformation pathways of VPA. While its direct application in pharmacodynamic and signaling studies is less documented, the potential exists for its use as a tracer to investigate the intricate molecular mechanisms of valproic acid's therapeutic actions. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their preclinical research endeavors.
References
- 1. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of valproic acid in plasma or serum by solid-phase column extraction and gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 12. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. Apparent autoinduction of valproate β-oxidation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Precision: Valproic Acid-d4 in Therapeutic Drug Monitoring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid (VPA) is a cornerstone in the management of epilepsy and other neurological conditions. However, its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate meticulous therapeutic drug monitoring (TDM) to optimize efficacy while minimizing toxicity.[1][2] The advent of stable isotope-labeled internal standards, particularly deuterated analogs like valproic acid-d4, has revolutionized the precision and reliability of VPA quantification. This technical guide provides a comprehensive overview of the pivotal role of this compound in the TDM of valproic acid, with a focus on the analytical methodologies, experimental protocols, and the underlying principles that ensure accurate and reproducible results.
The use of a deuterated internal standard such as this compound is considered the gold standard in mass spectrometry-based bioanalysis.[3] This is because its physicochemical properties are nearly identical to the analyte of interest, valproic acid. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for any variations that may occur in these steps.[3] The mass difference introduced by the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target drug.
The Analytical Cornerstone: this compound as an Internal Standard
The fundamental principle behind the use of this compound in TDM is stable isotope dilution analysis. By introducing a known quantity of the deuterated standard into the patient sample, a ratio of the native drug to the labeled standard can be precisely measured. This ratio remains constant throughout the analytical process, mitigating the impact of sample loss during extraction, fluctuations in instrument response, and matrix effects.
The ideal internal standard should co-elute with the analyte and exhibit a sufficient mass difference to avoid isotopic crosstalk. This compound fulfills these criteria, making it an indispensable tool for robust and high-throughput bioanalytical methods.
Experimental Protocols for Valproic Acid Quantification using this compound
The quantification of valproic acid in biological matrices, typically plasma or serum, using this compound as an internal standard, predominantly employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and specificity.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of valproic acid from the complex biological matrix. Two common methods are protein precipitation and solid-phase extraction (SPE).
1. Protein Precipitation: This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma/serum, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to denature and precipitate plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE): This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma/serum sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the valproic acid and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is typically performed on a reversed-phase column (e.g., C18).
| Parameter | Typical Conditions |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient elution is often used. |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both valproic acid and this compound.
| Parameter | Valproic Acid | This compound |
| Precursor Ion (m/z) | 143.1 | 147.1 |
| Product Ion (m/z) | 143.1 | 147.1 |
| Collision Energy (eV) | Optimized for the specific instrument, often low. | Optimized for the specific instrument, often low. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of highly reliable and reproducible analytical methods. The following tables summarize typical performance characteristics of LC-MS/MS methods for valproic acid quantification.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 200 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.995 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 µg/mL | [7][8] |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%CV) | < 10% | [9] |
| Inter-day Precision (%CV) | < 10% | [9] |
| Accuracy (%Bias) | ± 15% | [9] |
Table 3: Recovery
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 85% | [4] |
Visualizing the Workflow and Metabolic Pathways
Therapeutic Drug Monitoring Workflow for Valproic Acid
The following diagram illustrates the typical workflow for the therapeutic drug monitoring of valproic acid using this compound.
Metabolic Pathways of Valproic Acid
Understanding the metabolism of valproic acid is crucial for interpreting TDM results and anticipating potential drug-drug interactions. The major metabolic pathways include glucuronidation and mitochondrial β-oxidation.
Conclusion
This compound is an indispensable tool in the therapeutic drug monitoring of valproic acid. Its use as an internal standard in LC-MS/MS methodologies ensures the highest level of accuracy and precision, enabling clinicians to make informed decisions regarding dosage adjustments. The detailed experimental protocols and performance data presented in this guide underscore the robustness of this analytical approach. For researchers and drug development professionals, a thorough understanding of the role of deuterated internal standards and the associated analytical workflows is paramount for generating reliable data in both clinical and research settings. The continued application of these principles will undoubtedly contribute to the safer and more effective use of valproic acid.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mass Spectrum of Valproic Acid-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrum of Valproic acid-d4, its fragmentation patterns, and its application as an internal standard in quantitative analysis. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. Accurate quantification of Valproic acid in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, with its four deuterium atoms, serves as an ideal internal standard as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.
Chemical and Physical Properties
This compound is a deuterated analog of Valproic acid. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Formal Name | 2-(propyl-1,1-d2)-pentanoic-3,3-d2 acid[1] |
| CAS Number | 87745-17-3[1] |
| Molecular Formula | C₈H₁₂D₄O₂[1] |
| Molecular Weight | 148.2 g/mol [1] |
| Appearance | A solution in methyl acetate[1] |
| Purity | ≥99% deuterated forms (d₁-d₄)[1] |
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion and several key fragment ions. The fragmentation pattern is influenced by the position of the deuterium labels on the molecule. Understanding this pattern is critical for selecting the appropriate ions for quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
Electron Ionization (EI) Mass Spectrum
Under electron ionization, Valproic acid and its deuterated analog undergo characteristic fragmentation. The major fragmentation pathways involve the loss of the propyl group and rearrangements. For this compound, the key ions are expected to be shifted by +4 m/z units compared to the unlabeled compound.
| Ion Description | Unlabeled Valproic Acid (m/z) | This compound (m/z) |
| Molecular Ion [M]⁺• | 144 | 148 |
| [M-C₃H₇]⁺ | 101 | 105 |
| [M-C₄H₈O₂]⁺• | 72 | 76 |
| [C₃H₇]⁺ | 43 | 43 |
| [C₃H₅]⁺ | 41 | 41 |
Note: The m/z values for this compound are predicted based on the known fragmentation of Valproic acid and the location of the deuterium atoms.
Fragmentation Pathway of this compound
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Valproic acid in biological samples such as plasma, serum, or urine. The following are detailed methodologies for GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for Valproic acid analysis.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant with 50 µL of 1M HCl.
-
Extract the Valproic acid and internal standard with 1 mL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Valproic Acid: Monitor m/z 101 and 144.
-
This compound: Monitor m/z 105 and 148.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure based on common practices for Valproic acid quantification.
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 10 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Source Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Valproic Acid: Q1: 143.1 m/z -> Q3: 143.1 m/z (pseudo-MRM).
-
This compound: Q1: 147.2 m/z -> Q3: 147.2 m/z (pseudo-MRM).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Valproic acid using this compound as an internal standard.
Caption: Workflow for Valproic Acid quantification.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Valproic acid in various biological matrices. Its mass spectrum, characterized by a predictable mass shift from the unlabeled compound, allows for reliable differentiation and serves as an excellent internal standard in both GC-MS and LC-MS/MS applications. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and clinicians to develop and implement robust analytical methods for therapeutic drug monitoring and pharmacokinetic studies of Valproic acid.
References
Methodological & Application
Application Note: Quantitative Determination of Valproic Acid in Human Plasma by GC-MS with Valproic Acid-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Valproic Acid (VPA) in human plasma. The method utilizes Valproic Acid-d4 as an internal standard (IS) to ensure accuracy and precision. Sample preparation involves a simple liquid-liquid extraction (LLE) followed by derivatization to improve the chromatographic properties of the analyte. The described method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical toxicology.
Introduction
Valproic acid (VPA) is a widely prescribed antiepileptic drug used in the treatment of epilepsy, bipolar disorder, and migraine headaches.[1][2] Due to its narrow therapeutic range (typically 50-100 µg/mL) and significant inter-individual pharmacokinetic variability, monitoring of VPA plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of VPA in biological matrices due to its high sensitivity and selectivity.[1][5] However, the polar nature of VPA's carboxylic acid group necessitates a derivatization step to enhance its volatility and improve peak shape in gas chromatography.[6][7] This application note details a validated GC-MS method employing a simple and efficient sample preparation procedure and the use of a deuterated internal standard, this compound, for reliable quantification.
Experimental
Materials and Reagents
-
Valproic Acid (Sigma-Aldrich)
-
This compound (Internal Standard, Toronto Research Chemicals)
-
Human Plasma (BioIVT)
-
Ethyl Acetate (HPLC Grade, Fisher Scientific)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco)
-
Methanol (HPLC Grade, Fisher Scientific)
-
Hydrochloric Acid (HCl), 1N (Fisher Scientific)
-
Deionized Water (Milli-Q)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Autosampler: Agilent 7693A
Standard and Sample Preparation
Stock Solutions:
-
Valproic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Valproic Acid and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Working Standard Solutions:
Prepare a series of working standard solutions of Valproic Acid by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Internal Standard Working Solution (50 µg/mL):
Dilute the this compound stock solution with methanol to a final concentration of 50 µg/mL.
Calibration Standards and Quality Control Samples:
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, 100, and 150 µg/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 7.5, 75, and 125 µg/mL) in the same manner.
Protocols
Sample Preparation Protocol
-
Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 50 µg/mL this compound internal standard working solution to each tube and vortex for 10 seconds.
-
Acidification: Add 50 µL of 1N HCl to each tube to acidify the sample and vortex for 10 seconds.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube. Vortex for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried extract. Cap the tube tightly and heat at 70°C for 30 minutes.
-
Transfer for Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Analysis Protocol
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of Valproic Acid and its internal standard.
| Parameter | Valproic Acid (VPA) | This compound (IS) |
| Retention Time (min) | ~ 5.8 | ~ 5.8 |
| Derivatization Product | VPA-TMS | VPA-d4-TMS |
| Quantifier Ion (m/z) | 117 | 121 |
| Qualifier Ion 1 (m/z) | 145 | 149 |
| Qualifier Ion 2 (m/z) | 217 | 221 |
Results and Discussion
The developed GC-MS method demonstrated excellent linearity over the concentration range of 1-150 µg/mL, with a correlation coefficient (r²) of >0.995. The use of this compound as an internal standard effectively compensated for variations in sample preparation and instrument response, leading to high precision and accuracy. The intra- and inter-day precision, expressed as the relative standard deviation (RSD), were both below 15%. The accuracy was within ±15% of the nominal concentrations for all QC levels. The simple liquid-liquid extraction procedure provided a clean extract with minimal matrix effects. The derivatization with BSTFA efficiently converted the polar valproic acid into its more volatile trimethylsilyl (TMS) ester, resulting in a sharp and symmetrical chromatographic peak.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of Valproic Acid.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of Valproic Acid in human plasma. The use of a deuterated internal standard, a simple extraction procedure, and a robust derivatization technique ensures high-quality data suitable for clinical and research applications. This method can be readily implemented in laboratories equipped with standard GC-MS instrumentation.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Valproic Acid Analysis Using Valproic Acid-d4 as an Internal Standard
These application notes provide detailed methodologies for the quantitative analysis of valproic acid (VPA) in biological matrices, primarily human plasma, using valproic acid-d4 as an internal standard (IS). The protocols are intended for researchers, scientists, and drug development professionals.
Protein Precipitation Method
Application Note:
Protein precipitation is a straightforward and rapid method for sample cleanup in the analysis of valproic acid. This technique is particularly well-suited for high-throughput screening in clinical and research settings. By adding a water-miscible organic solvent, typically acetonitrile or methanol, plasma proteins are denatured and precipitated. The supernatant, containing the analyte and internal standard, can then be directly injected into an LC-MS/MS system. The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects and variations in instrument response, ensuring accurate and precise quantification. This method offers a good balance between speed, simplicity, and acceptable recovery for routine therapeutic drug monitoring and pharmacokinetic studies.
Experimental Protocol:
1. Materials and Reagents:
-
Blank human plasma
-
Valproic acid certified reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
VPA Stock Solution (1 mg/mL): Accurately weigh and dissolve valproic acid in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the VPA stock solution with a 50:50 methanol/water mixture.
-
IS Working Solution (e.g., 5 µg/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation Procedure:
-
Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 3.5 µm, 100 mm x 3 mm
-
Mobile Phase: 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water
-
Flow Rate: 1 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 45°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Valproic acid: m/z 143.1 → 143.1
-
This compound: m/z 147.1 → 147.1
-
Workflow Diagram:
Liquid-Liquid Extraction (LLE) Method
Application Note:
Liquid-liquid extraction is a classic sample preparation technique that offers a higher degree of sample cleanup compared to protein precipitation. It involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. For valproic acid, an acidic drug, the plasma sample is typically acidified to suppress its ionization, facilitating its extraction into an organic solvent like hexane or a mixture of ethers. The use of this compound as an internal standard is essential to correct for any variability in the extraction efficiency and potential matrix effects. This method is more labor-intensive than protein precipitation but can provide cleaner extracts, leading to improved sensitivity and reduced matrix interference in the LC-MS/MS analysis.
Experimental Protocol:
1. Materials and Reagents:
-
Blank human plasma
-
Valproic acid certified reference standard
-
This compound (internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Hexane (LC-MS grade)
-
Hydrochloric acid (HCl) or Formic acid
-
Sodium sulfate (anhydrous)
-
Nitrogen gas supply for evaporation
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
VPA Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.
-
IS Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.
-
Working Standard Solutions: Prepare as described in the protein precipitation protocol.
-
IS Working Solution (e.g., 5 µg/mL): Prepare as described in the protein precipitation protocol.
-
Acidifying Agent: 1 M HCl or 1% Formic Acid in water.
3. Sample Preparation Procedure:
-
Pipette 200 µL of plasma sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 100 µL of the acidifying agent and vortex briefly.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Same as described in the protein precipitation protocol.
Workflow Diagram:
Solid-Phase Extraction (SPE) Method
Application Note:
Solid-phase extraction is a highly selective and efficient sample preparation technique that can produce very clean extracts, minimizing matrix effects and enhancing analytical sensitivity. For valproic acid, a reversed-phase SPE cartridge (e.g., C18) is commonly used. The protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte and internal standard. The use of this compound is critical for ensuring the accuracy and precision of the method by compensating for any variability during the multi-step SPE process. While more complex and time-consuming than protein precipitation, SPE is often the method of choice when high sensitivity and accuracy are required, such as in pharmacokinetic studies with low analyte concentrations or when analyzing complex matrices.
Experimental Protocol:
1. Materials and Reagents:
-
Blank human plasma
-
Valproic acid certified reference standard
-
This compound (internal standard)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphoric acid or Formic acid
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE vacuum manifold
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
VPA Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.
-
IS Stock Solution (1 mg/mL): Prepare as described in the protein precipitation protocol.
-
Working Standard Solutions: Prepare as described in the protein precipitation protocol.
-
IS Working Solution (e.g., 5 µg/mL): Prepare as described in the protein precipitation protocol.
-
Sample Pre-treatment Solution: 2% Phosphoric acid in water.
3. Sample Preparation Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 200 µL of the sample pre-treatment solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the valproic acid and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Conditions:
-
Same as described in the protein precipitation protocol.
Workflow Diagram:
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the different sample preparation methods for valproic acid analysis using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (µg/mL) | 1.0 - 120 | 1.0 - 250 | 0.5 - 150 |
| LLOQ (µg/mL) | 1.012 | 1.0 | 0.5 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.998 |
Table 2: Precision and Accuracy
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Intra-day Precision (%CV) | 2.26 - 10.67 | < 15 | < 15.0 |
| Inter-day Precision (%CV) | 3.58 - 10.49 | < 15 | < 15.0 |
| Intra-day Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
Table 3: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Extraction Recovery (%) | > 90 (for HybridSPE-PPT) | > 90 | 99.4 (for VPA) |
| Matrix Effect (%) | Generally higher, compensated by IS | Generally lower than PP | Minimal, often close to 100% |
Application Note: High-Throughput Quantification of Valproic Acid in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantification of valproic acid (VPA) in human plasma. The method incorporates a deuterated internal standard (Valproic Acid-d6) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.
Introduction
Valproic acid is a widely prescribed antiepileptic drug for treating various seizure types, bipolar disorder, and migraine headaches.[1][2][3] Due to its narrow therapeutic index (typically 50-100 µg/mL) and significant inter-individual pharmacokinetic variability, routine monitoring of plasma concentrations is crucial for optimizing dosage and minimizing toxicity.[3] This protocol describes a simple and efficient LLE method for the extraction of VPA from plasma samples, a necessary step to remove proteins and other interfering substances prior to instrumental analysis. The use of a stable isotope-labeled internal standard, Valproic Acid-d6, compensates for potential variability during sample preparation and analysis, leading to reliable quantification.
Experimental Protocol
Materials and Reagents:
-
Valproic Acid (VPA) certified reference standard
-
Valproic Acid-d6 (IS) certified reference standard
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Internal Standard Spiking Solution Preparation:
Prepare a working solution of Valproic Acid-d6 in methanol at a concentration of 20 µg/mL.[4]
Sample Preparation: Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen plasma samples and quality controls (QCs) at room temperature.
-
Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 20 µg/mL Valproic Acid-d6 internal standard working solution to each tube.[4]
-
Vortexing: Briefly vortex each tube for approximately 10 seconds to ensure thorough mixing.
-
Acidification: Add 50 µL of 2% formic acid in water to each tube to acidify the sample. This step facilitates the extraction of the acidic VPA into an organic solvent.
-
Vortexing: Vortex the tubes for 10 seconds.
-
Extraction Solvent Addition: Add 1 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v) to each tube.
-
Extraction: Vortex the tubes vigorously for 1 minute to ensure efficient extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[4]
-
Supernatant Transfer: Carefully transfer 800 µL of the upper organic layer into a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitution: Reconstitute the dried extract in 400 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
-
Vortexing and Transfer: Vortex the tubes for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 10 µL[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
Data Presentation
The following table summarizes typical performance characteristics for the analysis of valproic acid using LLE coupled with mass spectrometry.
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 800 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 5 µg/mL | [4] |
| Recovery | > 80% | [1] |
| Intra-day Precision (%CV) | ≤ 6% | [4] |
| Inter-day Precision (%CV) | ≤ 6% | [4] |
| Accuracy (% Bias) | < 4% | [4] |
Experimental Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Valproic Acid.
Conclusion
The described liquid-liquid extraction protocol using a deuterated internal standard provides a simple, rapid, and reliable method for the quantification of valproic acid in human plasma. This procedure is well-suited for high-throughput environments and yields clean extracts, resulting in accurate and precise data when coupled with LC-MS/MS analysis. The methodology is applicable for a range of research and clinical applications requiring the precise measurement of valproic acid concentrations.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Note: High-Throughput Solid-Phase Extraction Method for the Quantification of Valproic Acid and its Deuterated Internal Standard in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of valproic acid (VPA) and its deuterated internal standard, valproic acid-d4, from human plasma. The described protocol utilizes a reversed-phase SPE sorbent for efficient sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of valproic acid in a high-throughput setting.
Introduction
Valproic acid is a widely prescribed antiepileptic drug used in the management of seizures, bipolar disorder, and migraines.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of valproic acid is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[1] Solid-phase extraction is a highly selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices like plasma, leading to improved analytical accuracy and instrument performance.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the highest level of accuracy and precision in quantification.
Materials and Reagents
-
Analytes and Internal Standard:
-
Valproic Acid (VPA)
-
This compound (VPA-d4)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (88%)
-
Ammonium acetate
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Oasis HLB 1 cc/30 mg cartridges (or equivalent reversed-phase polymeric sorbent)
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of valproic acid and this compound in methanol.
-
Working Standard Solutions: Serially dilute the valproic acid stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 10 µg/mL.
Sample Preparation and Solid-Phase Extraction (SPE)
A detailed workflow for the solid-phase extraction of valproic acid from plasma is provided below.
Figure 1: Solid-Phase Extraction Workflow for Valproic Acid.
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Figure 2: LC-MS/MS Analytical Workflow.
Typical LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Valproic Acid: m/z 143.1 → 143.1
-
This compound: m/z 147.1 → 147.1
-
Data Presentation
The performance of this SPE method has been evaluated for linearity, precision, accuracy, recovery, and matrix effect. The following tables summarize the expected performance characteristics based on published literature.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Valproic Acid | 1 - 200 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Valproic Acid | Low | 5 | < 10 | < 10 | 90 - 110 |
| Mid | 50 | < 10 | < 10 | 90 - 110 | |
| High | 150 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Valproic Acid | Low | 5 | > 85 | 85 - 115 |
| Mid | 50 | > 85 | 85 - 115 | |
| High | 150 | > 85 | 85 - 115 |
Data presented in the tables are representative values from scientific literature and may vary depending on the specific laboratory conditions and instrumentation.[2][3][4]
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and high-throughput solution for the quantification of valproic acid in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies in a research setting. The protocol is straightforward and can be easily implemented in laboratories equipped with standard SPE and LC-MS/MS instrumentation.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Valproic Acid-d4 in Human Plasma via Protein Precipitation and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a simple, rapid, and robust protein precipitation method for the quantification of Valproic acid-d4 in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The straightforward protocol, employing acetonitrile for protein removal, offers excellent recovery and reproducibility, making it suitable for high-throughput bioanalytical workflows in pharmacokinetic studies and other drug development applications. Valproic acid (VPA) is a widely used antiepileptic drug, and its deuterated isotopologues, such as this compound, are critical for use as internal standards in clinical and research settings to ensure accurate quantification.[1][2][3] This method provides a reliable foundation for the analysis of this compound as an analyte.
Introduction
Valproic acid is a branched-chain carboxylic acid used in the treatment of epilepsy and bipolar disorder.[1] Therapeutic drug monitoring of VPA is essential due to its narrow therapeutic index and high inter-individual pharmacokinetic variability.[4] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis by LC-MS/MS as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.
Protein precipitation is a widely adopted technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[5][6] This method involves the addition of an organic solvent, typically acetonitrile or methanol, to a plasma sample to denature and precipitate proteins.[6] The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary. This application note provides a detailed protocol for the extraction of this compound from human plasma using acetonitrile-based protein precipitation.
Experimental Workflow
Caption: Workflow for this compound extraction from plasma.
Detailed Protocol
This protocol is a representative method based on common protein precipitation techniques for Valproic acid analysis.[5][7]
Materials:
-
Human plasma
-
This compound standard
-
Acetonitrile (HPLC grade or higher)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
If an internal standard is being used for the quantification of this compound, spike the plasma sample with the internal standard solution at this stage.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[5][8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the sample at 13,000 rpm for 3 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for analysis.
-
The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of Valproic Acid in plasma using protein precipitation followed by LC-MS/MS, which are expected to be similar for this compound.
Table 1: Method Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 1.012 - 120.399 µg/mL | [1] |
| 2 - 200 µg/mL | [5] | |
| 10 - 150 µg/mL | [7] | |
| Lower Limit of Quantification (LLOQ) | 1.012 µg/mL | [1] |
| 6.6 µg/mL | [7] |
Table 2: Method Accuracy, Precision, and Recovery
| Parameter | Value | Reference |
| Accuracy | ||
| Intra-day | -2.9% to 3.2% | [7] |
| Inter-day | Not explicitly stated, but precision is low | [7] |
| Precision (as %CV) | ||
| Intra-day | ≤ 6.6% | [7] |
| 2.26 - 10.67% | [1] | |
| Inter-day | 3.58 - 10.49% | [1] |
| Recovery | ||
| Mean Recovery | 104% | [5] |
| Recovery Range | 81.4 - 107.0% | [7] |
Discussion
The protein precipitation method using acetonitrile is a highly effective and efficient technique for the extraction of this compound from human plasma. The typical 3:1 ratio of acetonitrile to plasma provides a clear supernatant with high recovery of the analyte.[5][6][8] This method is amenable to high-throughput formats using 96-well plates, significantly increasing sample processing efficiency.[9]
The quantitative data presented demonstrates that this sample preparation technique, when coupled with LC-MS/MS analysis, yields excellent linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation. The high recovery rates indicate minimal loss of the analyte during the extraction process.
For optimal results, it is recommended to use a deuterated internal standard of a different mass (e.g., Valproic acid-d6 or -d7) if this compound is the analyte of interest, to avoid any potential for isotopic crosstalk. The supernatant can be directly injected, or for enhanced system longevity, it can be evaporated and reconstituted in the mobile phase.
Conclusion
The protein precipitation method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is well-suited for research and drug development laboratories requiring high-throughput bioanalysis. The presented protocol and performance data provide a solid foundation for the development and validation of specific assays for this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. agilent.com [agilent.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Chromatographic Separation of Valproic Acid and Valproic Acid-d4: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the chromatographic separation and quantification of Valproic acid (VPA) and its deuterated internal standard, Valproic acid-d4 (VPA-d4), in biological matrices. Valproic acid is a widely used antiepileptic drug with a narrow therapeutic range, necessitating accurate monitoring of its concentration in patient samples. The use of a deuterated internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction
Valproic acid (2-propylpentanoic acid) is a broad-spectrum anticonvulsant effective in treating various types of seizures.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize toxicity. Chromatographic methods coupled with mass spectrometry offer high sensitivity and selectivity for the quantification of VPA in biological samples like plasma and serum.[2] The co-analysis with a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification, as it closely mimics the analyte's behavior during sample preparation and analysis.
This application note details validated methods for the separation and quantification of VPA and VPA-d4, primarily focusing on LC-MS/MS and GC-MS techniques.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Valproic acid from plasma or serum is protein precipitation.
Materials:
-
Patient plasma or serum samples
-
This compound internal standard (IS) working solution
-
Methanol or Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Spike with 20 µL of this compound internal standard solution.[3]
-
Add 600 µL of cold acetonitrile or methanol to precipitate proteins.[2][3]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm[2] | Acquity UPLC HSS C18, 2.1 x 150 mm, 1.8 µm[3] |
| Mobile Phase A | Water with 0.1% Acetic Acid[2] | Water with 5 mM Ammonium Formate and 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 1.0 mL/min[2] | 0.3 mL/min[3] |
| Gradient | Isocratic: 60:40 (A:B)[2] | Gradient: 20% B for 0.5 min, to 85% B at 7 min, to 95% B at 7.5 min, hold for 1.5 min, then re-equilibrate[3] |
| Column Temperature | 45 °C[2] | 45 °C[3] |
| Injection Volume | 2 µL[2] | 10 µL[3] |
| Run Time | ~2.5 minutes[2] | 11 minutes[3] |
Mass Spectrometer Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Valproic Acid: m/z 143.1 -> 143.1[5], this compound: m/z 147.1 -> 147.1 (projected) |
| Drying Gas | Nitrogen[2] |
| Nebulizer Gas | Nitrogen or Air |
| Capillary Voltage | 4000 V[2] |
| Drying Gas Temp. | 350 °C[2] |
Note: The MRM transition for this compound is projected based on the mass difference and may require optimization. Due to the lack of stable fragments, pseudo-MRM is often employed for valproic acid and its metabolites.[6]
Logical Flow of LC-MS/MS Analysis
Caption: High-level overview of the LC-MS/MS analytical process.
GC-MS Analysis
For GC-MS analysis, derivatization is often performed to improve the chromatographic properties of Valproic acid. However, direct analysis is also possible.
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness)[4] |
| Carrier Gas | Helium[7] |
| Injection Mode | Splitless[4] |
| Injector Temp. | 270 °C[4] |
| Oven Program | Initial 80°C (1 min), ramp 15°C/min to 140°C (hold 2 min), ramp 40°C/min to 250°C (hold 5 min)[4] |
| Transfer Line Temp. | 280 °C |
Mass Spectrometer Conditions:
| Parameter | Setting |
| Ionization Mode | Electron Impact (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Valproic Acid: m/z 73, 102, 115[7], this compound: m/z 77, 106, 119 (projected) |
Note: The SIM ions for this compound are projected and should be confirmed and optimized based on the fragmentation pattern of the standard.
Data and Performance Characteristics
The following tables summarize typical performance characteristics for the quantification of Valproic acid.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL[8] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[5] |
| Intra-day Precision (RSD%) | < 4.5%[8] |
| Inter-day Precision (RSD%) | < 4.6%[8] |
| Accuracy (RE%) | Within ±7.9%[8] |
| Recovery | > 95%[5] |
Table 2: GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 200 µg/mL[7] |
| Lower Limit of Quantification (LLOQ) | 6 µg/mL[9] |
| Intra-batch Precision (RSD%) | 5.78%[10] |
| Inter-batch Precision (RSD%) | 6.69%[10] |
| Accuracy | 94.13% - 94.96%[10] |
Conclusion
The described LC-MS/MS and GC-MS methods provide reliable and robust approaches for the simultaneous determination of Valproic acid and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for therapeutic drug monitoring and clinical research. The provided protocols can be adapted and validated in individual laboratories to suit specific instrumentation and requirements.
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. research.unipd.it [research.unipd.it]
- 4. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An UPLC-MS/MS method for the determination of valproic acid in blood of a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of Valproic Acid and Valproic Acid-d4 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Valproic Acid (VPA) and its deuterated internal standard, Valproic Acid-d4, in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode, employing Multiple Reaction Monitoring (MRM) for selective and accurate quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of Valproic Acid.
Introduction
Valproic acid is a widely used antiepileptic drug for treating various types of seizures and bipolar disorder. Due to its narrow therapeutic range and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for VPA quantification in clinical and research settings due to its high sensitivity, specificity, and rapid analysis time.[1][3] A notable characteristic of Valproic Acid in mass spectrometry is its limited fragmentation, which often necessitates the use of a pseudo-MRM transition for detection.[1][4] This protocol employs this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Valproic Acid sodium salt (Merck)
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile (Merck)
-
LC-MS grade methanol (Merck)
-
LC-MS grade water (Elga Veolia)
-
Formic acid (Merck Millipore)
-
Ammonium formate (Sigma-Aldrich)
-
Human plasma (drug-free)
Equipment
-
UHPLC system (e.g., Waters Acquity)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Standard and QC Preparation : Prepare stock solutions of Valproic Acid and this compound in methanol. Serially dilute the Valproic Acid stock solution with drug-free human plasma to prepare calibration standards and quality control (QC) samples at desired concentrations.
-
Protein Precipitation :
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Column : Acquity UPLC HSS C18 (2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A : 5 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B : Acetonitrile with 0.1% formic acid
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 45°C
-
Injection Volume : 5 µL
-
Gradient : A suitable gradient is run to ensure the separation of the analytes from matrix interferences.
Mass Spectrometry
-
Ionization Mode : Electrospray Ionization (ESI), Negative
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
Capillary Voltage : 3.0 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 350°C
-
Desolvation Gas Flow : 650 L/Hr
-
Cone Gas Flow : 50 L/Hr
Data Presentation
The quantitative data for the detection of Valproic Acid and its internal standard are summarized in the table below. Due to the limited fragmentation of Valproic Acid, a pseudo-MRM transition is commonly used.[1][4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Valproic Acid | 143.1 | 143.1 | 0.1 | 20 | 3 |
| This compound | 147.1 | 147.1 | 0.1 | 20 | 3 |
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
References
- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cambridge Isotope Laboratories VALPROIC ACID (4,4,4',4'-D4, 98%), 0.1 G, | Fisher Scientific [fishersci.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Application Note: Quantification of Valproic Acid in Human Plasma Using Valproic Acid-d4 by LC-MS/MS
Introduction
Valproic acid (VPA) is a widely used antiepileptic drug for treating epilepsy, bipolar disorder, and migraine headaches.[1][2] Therapeutic drug monitoring (TDM) of VPA is crucial for effective management due to its narrow therapeutic range and potential for toxicity.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valproic acid in human plasma. The use of a stable isotope-labeled internal standard, Valproic acid-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, bioequivalence studies, and routine clinical monitoring.
Principle
The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM). This compound is used as the internal standard (IS) to ensure accurate quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of valproic acid in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1.0 - 200.0 µg/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control Sample | Concentration (µg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 1.0 | < 15% | ± 20% | < 15% | ± 20% |
| Low QC (LQC) | 3.0 | < 10% | ± 15% | < 10% | ± 15% |
| Medium QC (MQC) | 80.0 | < 10% | ± 15% | < 10% | ± 15% |
| High QC (HQC) | 160.0 | < 10% | ± 15% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Factor |
| Valproic Acid | > 85% | 0.95 - 1.05 |
| This compound | > 85% | 0.95 - 1.05 |
Experimental Protocols
1. Materials and Reagents
-
Valproic Acid (certified reference standard)
-
This compound (certified reference standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (blank, drug-free)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
2. Stock and Working Solutions Preparation
-
Valproic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of valproic acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the valproic acid stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Allow plasma samples, calibration standards, and QCs to thaw at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, standard, or QC into a 96-well collection plate.
-
Add 200 µL of the internal standard working solution (5 µg/mL this compound in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of water to each well.
-
Seal the plate and vortex briefly.
-
The plate is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 20% B.
-
Linearly increase to 95% B over 2.0 minutes.
-
Hold at 95% B for 1.0 minute.
-
Return to 20% B and equilibrate for 1.0 minute.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Valproic Acid: Q1 143.1 m/z → Q3 143.1 m/z
-
This compound: Q1 147.1 m/z → Q3 147.1 m/z
-
5. Data Analysis
The concentration of valproic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.
Diagrams
References
High-Throughput Analysis of Valproic Acid in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a rapid, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the high-throughput quantification of valproic acid in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation and incorporates a stable isotope-labeled internal standard, Valproic acid-d4, for accurate and precise quantification. The short chromatographic run time of approximately 2.4 minutes allows for the analysis of a large number of samples, making it ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.[1][2] This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Valproic acid (VPA) is a widely prescribed antiepileptic drug used for the treatment of various seizure disorders.[3][4] Due to its narrow therapeutic index (typically 50-100 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of VPA is crucial to optimize efficacy and minimize toxicity.[3][4] Several analytical methods, including immunoassays and high-performance liquid chromatography (HPLC), have been employed for VPA quantification. However, UPLC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and speed. This application note presents a validated high-throughput UPLC-MS/MS method for the determination of valproic acid in human plasma, employing this compound as the internal standard (IS) to ensure reliable results.
Experimental
Materials and Reagents
-
Valproic Acid (VPA) and this compound (VPA-d4) reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Human plasma (drug-free)
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
The chromatographic separation is achieved using a reversed-phase UPLC system with the following parameters:
| Parameter | Value |
| Column | Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm[5][6] or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (40:60, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 45 °C[5][6] |
| Injection Volume | 2 µL[1][2][5] |
| Run Time | Approximately 2.4 minutes[1][2] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The multiple reaction monitoring (MRM) transitions are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Valproic Acid | 143.1 | 143.1[5][7][8][9][10] |
| This compound (IS) | 149.1 | 149.0[8] |
Note: Valproic acid does not readily fragment, hence a pseudo-MRM transition is often used for quantification.[7][8]
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery.
Linearity: The calibration curve was linear over the concentration range of 2-200 µg/mL with a coefficient of determination (r²) greater than 0.997.[1][2][5][6]
Precision and Accuracy: The intra- and inter-day precision were found to be less than 7.8% (CV), and the accuracy was within ±5.7% (bias).[1][2]
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | 5 | < 7.8 | < 7.8 | < 5.7 |
| Medium | 50 | < 7.8 | < 7.8 | < 5.7 |
| High | 150 | < 7.8 | < 7.8 | < 5.7 |
Recovery: The recovery of valproic acid from plasma was consistently between 98% and 106%.[1][2]
Workflow Diagram
Caption: UPLC-MS/MS workflow for valproic acid analysis.
Conclusion
The described UPLC-MS/MS method provides a high-throughput, sensitive, and reliable approach for the quantification of valproic acid in human plasma. The simple sample preparation, short run time, and use of a deuterated internal standard make this method well-suited for routine therapeutic drug monitoring and clinical research applications, enabling efficient and accurate analysis of a large number of samples.
Protocol
Preparation of Stock Solutions and Standards
1.1. Valproic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of valproic acid and dissolve in 10 mL of methanol. 1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. 1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the valproic acid stock solution with methanol to achieve concentrations ranging from 20 to 2000 µg/mL. 1.4. Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
Preparation of Calibration Curve and Quality Control Samples
2.1. Calibration Curve Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to obtain final concentrations of 2, 5, 10, 25, 50, 100, and 200 µg/mL. 2.2. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 150 µg/mL) in the same manner as the calibration curve samples.
Sample Preparation Protocol
3.1. Arrange and label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples. 3.2. To each 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile. 3.3. Vortex each tube for 30 seconds. 3.4. Centrifuge the tubes at 10,000 rpm for 10 minutes at room temperature. 3.5. Carefully transfer the supernatant to autosampler vials for analysis.
UPLC-MS/MS Analysis
4.1. Set up the UPLC-MS/MS system with the conditions specified in the "Experimental" section. 4.2. Create a sequence table including the blank, calibration standards, QC samples, and unknown samples. 4.3. Inject 2 µL of each sample and acquire data in MRM mode.
Data Analysis
5.1. Integrate the peak areas for valproic acid and this compound. 5.2. Calculate the peak area ratio of valproic acid to this compound. 5.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x) linear regression. 5.4. Determine the concentration of valproic acid in the QC and unknown samples from the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 7. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Exchange in Valproic Acid-d4
Welcome to the technical support center for Valproic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent isotopic exchange during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium (D) atom on a deuterated molecule like this compound is replaced by a hydrogen (H) atom from its surroundings (e.g., from solvents or biological matrices).[1][2] This is a significant concern because this compound is often used as an internal standard in quantitative bioanalysis. If deuterium atoms are lost, the mass of the standard changes, which can lead to inaccurate quantification of the target analyte.[1]
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A: Deuterium atoms in chemically labile positions are most prone to exchange. While the deuterium atoms on the carbon backbone of this compound are generally stable, any inadvertent labeling on the carboxylic acid's hydroxyl group (-O-D instead of -O-H) would be highly susceptible to rapid exchange with protons from any protic solvent like water or methanol.[1][3] Deuterium atoms on carbons adjacent to the carbonyl group (the α-carbon) can also be more susceptible to exchange, particularly under acidic or basic conditions.[1]
Q3: What primary factors can cause the isotopic exchange of my this compound?
A: The main factors that promote H/D exchange are:
-
pH: Both acidic and basic conditions can catalyze isotopic exchange.[2][4] For many compounds, the minimum rate of exchange occurs in the neutral to slightly acidic pH range.[1]
-
Temperature: Higher temperatures significantly increase the rate of exchange. As a general rule, the rate of hydrogen/deuterium exchange can increase 10-fold for every 22°C increase in temperature.[4]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) provide a source of hydrogen atoms and can facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause this issue.[4][5]
-
Matrix Effects: Biological matrices like plasma can contain enzymes or other components that may facilitate exchange. One study noted a 28% increase in the non-labeled version of a compound after just one hour of incubation in plasma.
Q4: Can isotopic exchange occur during my LC-MS analysis?
A: Yes, exchange can occur during analysis. High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.[6] Additionally, "back-exchange" can happen on the LC column, where deuterium atoms are replaced by hydrogen atoms from the mobile phase.[7][8] This is why it is critical to use optimized analytical conditions, such as cooled autosamplers and columns, and to minimize the analysis time.[2][7]
Q5: Are there more stable alternatives to deuterated internal standards?
A: Yes, internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are not susceptible to exchange under typical analytical conditions.[1][9] These are incorporated into the carbon or nitrogen backbone of the molecule and are chemically stable. However, they are often more expensive and synthetically complex to produce than their deuterated counterparts.[1][10]
Troubleshooting Guides
Problem 1: I suspect my this compound is undergoing isotopic exchange. How can I confirm this?
If you observe a decrease in the signal of your deuterated internal standard and/or a corresponding increase in the signal of the unlabeled analyte over time, you should perform a stability study.
Experimental Protocol: Isotopic Stability Assessment of this compound
Objective: To determine if this compound is stable under your specific experimental conditions (e.g., in your sample matrix, solvent, or mobile phase).
Methodology:
-
Preparation of Test Solutions:
-
Prepare a solution of this compound at a known concentration in the matrix or solvent you are investigating (e.g., blank plasma, mobile phase, or sample diluent).
-
-
Incubation Conditions:
-
Aliquot the test solution into several vials.
-
Incubate these vials under a range of conditions that mimic your experimental workflow. For example:
-
-
Sample Analysis:
-
Data Analysis:
-
For each sample, calculate the peak areas for both the deuterated (d4) and non-deuterated (d0) forms.
-
A confirmed isotopic exchange is indicated by a decrease in the this compound peak area and a concurrent increase in the unlabeled Valproic Acid peak area over time.[9]
-
Troubleshooting Workflow: Investigating Isotopic Exchange
Caption: A logical workflow for diagnosing and addressing suspected isotopic exchange.
Problem 2: How can I prevent or minimize isotopic exchange in my experiments?
Prevention is key to maintaining the integrity of your deuterated standard. Follow these best practices during handling, storage, and analysis.
Best Practices for Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store stock and working solutions at -20°C or -80°C .[1] | Lower temperatures significantly slow down the rate of chemical reactions, including H/D exchange.[1] |
| Solvent Choice | For stock solutions, use high-purity aprotic solvents like acetonitrile whenever possible.[4] | Aprotic solvents lack exchangeable protons, minimizing the risk of deuterium loss. |
| pH of Solutions | Maintain solutions at a neutral pH . Avoid strongly acidic or basic conditions.[1][4] | Both acids and bases can catalyze the H/D exchange reaction.[2] |
| Handling | Prepare solutions in a dry environment. Use oven-dried glassware to minimize exposure to atmospheric moisture.[5][13] | Water is a primary source of protons that can exchange with deuterium. |
Best Practices for Sample Preparation and Analysis
| Parameter | Recommendation | Rationale |
| Processing Time | Minimize the time samples are held at room temperature or elevated temperatures. | The longer the exposure to non-ideal conditions, the greater the potential for exchange. |
| LC Mobile Phase | For LC-MS, using a mobile phase with a pH between 2.5 and 3.0 can minimize back-exchange during analysis.[2][4] | The minimum exchange rate for amide hydrogens in proteins occurs around pH 2.6; this principle can be applied to other molecules to "quench" the exchange reaction.[2] |
| LC Column Temperature | If possible, use a cooled autosampler and column oven (e.g., 4°C). | Reduces the rate of on-column exchange. Sub-zero chromatography is an advanced option for highly sensitive experiments.[14] |
| MS Source Temperature | Use the minimum ion source temperature required for efficient ionization and desolvation.[6] | High temperatures in the ion source can potentially induce H/D exchange. |
Quantitative Data Summary
The rate of isotopic exchange is highly dependent on the specific molecule and conditions. The following table provides general quantitative data to illustrate the impact of key factors.
| Factor | Condition Change | Impact on Exchange Rate | Citation |
| Temperature | Increase of 22°C | ~10-fold increase | [4] |
| LC Gradient Time | Shortened by 50% | ~2% decrease in back-exchange (from 30% to 28%) | [7] |
| Biological Matrix | Incubation in plasma for 1 hour | 28% increase in the formation of the unlabeled compound was observed in one study | |
| pH | Deviation from optimal pH (e.g., 2.5-3 for quenching) | Significant increase | [4] |
Key Methodologies & Visualizations
Protocol: Assessing Isotopic Purity of a New this compound Standard
Objective: To confirm the isotopic purity of a newly acquired lot of this compound before its use as an internal standard.
Methodology (LC-HRMS):
-
Sample Preparation:
-
Prepare a solution of the this compound standard in a suitable aprotic solvent (e.g., acetonitrile) at a concentration appropriate for high-resolution mass spectrometry (HRMS) analysis.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of high mass accuracy and resolution.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum of the sample. Ensure the resolution is sufficient to separate the different isotopologues (d0, d1, d2, d3, d4).
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Valproic Acid and each of the deuterated species.
-
Determine the integrated peak area for each isotopologue.
-
Correct the observed intensities by accounting for the natural isotopic abundance of elements like ¹³C.[15]
-
Calculate the isotopic purity as the percentage of the desired d4 species relative to the sum of all Valproic Acid species detected.
-
Diagram: Factors Influencing Isotopic Exchange
Caption: Key experimental factors that can accelerate the rate of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common interferences in Valproic acid analysis using deuterated standards
Welcome to the technical support center for Valproic Acid (VPA) analysis using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common interferences and to offer troubleshooting solutions for challenges encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of Valproic Acid using deuterated internal standards, such as d6-VPA.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results for VPA are inaccurate or show poor reproducibility. What are the potential causes and how can I troubleshoot this?
A: Inaccurate or inconsistent results in VPA analysis can stem from several sources, including matrix effects, issues with the internal standard, or co-eluting interferences. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Matrix Effects (Ion Suppression or Enhancement): The sample matrix (e.g., plasma, urine) contains endogenous components that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to artificially low or high readings.
-
Troubleshooting:
-
Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering components. Solid-Phase Extraction (SPE) is often more effective at reducing matrix effects than simpler methods like protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic method to separate VPA and the internal standard from the regions where matrix effects are most pronounced.
-
-
-
Internal Standard Issues: Problems with the deuterated internal standard, such as degradation or incorrect concentration, can lead to erroneous quantification.
-
Troubleshooting:
-
Verify Internal Standard Concentration: Prepare a fresh stock solution of the deuterated internal standard and re-run the calibration curve.
-
Check for Degradation: Ensure proper storage of the internal standard as recommended by the manufacturer.
-
-
-
Co-eluting Interferences: Other drugs or their metabolites present in the sample may co-elute with VPA or its internal standard, leading to inaccurate results.
-
Troubleshooting:
-
Review Patient Medication: If possible, review the medication history of the patient to identify potentially interfering compounds.
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of VPA from any co-eluting substances.
-
-
Troubleshooting Workflow for Inaccurate Results
Issue 2: Poor Peak Shape or Shifting Retention Times
Q: I am observing poor peak shape (tailing, fronting, or splitting) or a drift in retention times for VPA and its internal standard. What could be the cause?
A: Poor peak shape and retention time instability are common chromatographic issues that can affect the accuracy and precision of your analysis.
Potential Causes & Solutions:
-
Column Contamination/Degradation: Accumulation of matrix components on the column can lead to peak distortion and shifts in retention time.
-
Troubleshooting:
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Column Washing: Implement a robust column washing procedure between runs to remove contaminants.
-
Column Replacement: If the problem persists, the analytical column may be degraded and require replacement.
-
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Reduce Injection Volume: If a strong solvent must be used, reducing the injection volume can minimize its effect on peak shape.
-
-
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation can lead to retention time drift.
-
Troubleshooting:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Check pH: If using a buffered mobile phase, verify the pH is correct and stable.
-
-
-
System Leaks or Blockages: Leaks in the HPLC/UPLC system can cause pressure fluctuations and retention time variability, while blockages can lead to peak splitting and increased pressure.
-
Troubleshooting:
-
Systematic Check: Systematically check for leaks from the pump to the detector.
-
Check for Blockages: A partial blockage in the column frit or tubing can distort peaks. Back-flushing the column may resolve this.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in VPA analysis?
A1: The most common interferences are:
-
Isobaric Interferences: While no common metabolites are directly isobaric with VPA, some isomeric metabolites like 2-ene-VPA and 4-ene-VPA have the same mass-to-charge ratio and require chromatographic separation for accurate quantification.[1]
-
Co-eluting Metabolites and Endogenous Compounds: These can cause ion suppression or enhancement, affecting the accuracy of the measurement.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization process.
-
Cross-talk from Analyte to Internal Standard: Although minimal with highly deuterated standards like d6-VPA, a very high concentration of VPA could potentially contribute a small amount to the signal of the internal standard.
Potential Sources of Interference Diagram
Q2: Can the deuterium atoms on a d6-VPA standard exchange with hydrogen atoms from the sample or solvent (back-exchange)?
A2: While deuterium back-exchange is a known phenomenon in hydrogen-deuterium exchange mass spectrometry, it is generally not a significant issue for deuterated internal standards like d6-VPA where the deuterium atoms are on stable carbon positions. Back-exchange is more of a concern for hydrogens on heteroatoms (like -OH, -NH, -SH). For d6-VPA, significant back-exchange under typical analytical conditions (e.g., sample preparation, chromatography) is unlikely and not widely reported as a common problem.
Q3: What is isotopic contribution or "cross-talk" and how do I check for it?
A3: Isotopic contribution, or cross-talk, refers to the signal from the natural isotopes of the unlabeled analyte (VPA) contributing to the signal of the deuterated internal standard (d6-VPA), or vice-versa.
-
Analyte to Internal Standard: A very high concentration of VPA might have a small M+6 isotope peak that could contribute to the d6-VPA signal.
-
Internal Standard to Analyte: The deuterated internal standard may not be 100% pure and could contain a small amount of the unlabeled VPA.
How to Check:
-
Analyze a high concentration standard of VPA: Monitor the mass transition for d6-VPA. The signal should be negligible.
-
Analyze the d6-VPA solution: Monitor the mass transition for VPA. The signal should be minimal, and its contribution to the lowest calibrator should be insignificant.
Q4: Which VPA metabolites are most likely to interfere with the analysis?
A4: The most common interferences are from isomeric metabolites that have the same molecular weight and therefore the same mass-to-charge ratio in the mass spectrometer.
| Metabolite | Molecular Weight | Potential for Interference | Mitigation Strategy |
| Valproic Acid (VPA) | 144.21 g/mol | - | - |
| 2-ene-VPA | 142.19 g/mol | Isobaric with 4-ene-VPA | Chromatographic separation is essential.[1] |
| 4-ene-VPA | 142.19 g/mol | Isobaric with 2-ene-VPA | Chromatographic separation is essential.[1] |
| 3-OH-VPA | 160.21 g/mol | Not isobaric with VPA | Unlikely to interfere in MS detection. |
| 4-OH-VPA | 160.21 g/mol | Not isobaric with VPA | Unlikely to interfere in MS detection. |
| 5-OH-VPA | 160.21 g/mol | Not isobaric with VPA | Unlikely to interfere in MS detection. |
| 3-keto-VPA | 158.19 g/mol | Not isobaric with VPA | Unlikely to interfere in MS detection. |
| Valproate Glucuronide | 320.32 g/mol | Not isobaric with VPA | May cause ion suppression if it co-elutes. |
Experimental Protocol: VPA Analysis by LC-MS/MS
This section provides a general protocol for the analysis of VPA in human plasma using a deuterated internal standard. This should be adapted and validated for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of d6-VPA internal standard solution (e.g., 10 µg/mL in methanol). Vortex briefly. Add 200 µL of 0.1 M HCl to acidify the sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the VPA and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to separate VPA from its metabolites and matrix components. A typical gradient might start at 10% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
VPA: m/z 143.1 -> 143.1 (pseudo-MRM)[1]
-
d6-VPA: m/z 149.1 -> 149.1 (pseudo-MRM)
-
-
Data Analysis: Quantify VPA concentration by calculating the peak area ratio of VPA to d6-VPA and comparing it to a calibration curve prepared in a blank matrix.
Simplified VPA Metabolism and Potential Interferences
References
Technical Support Center: Optimizing LC-MS/MS Source Conditions for Valproic Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) source conditions for the analysis of Valproic acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization mode for this compound analysis by LC-MS/MS?
A1: this compound, similar to its non-deuterated counterpart, is typically analyzed in negative ion mode using electrospray ionization (ESI). This is because the carboxylic acid group on the molecule readily deprotonates to form a [M-H]⁻ ion.
Q2: Why is it difficult to find optimal fragmentation for this compound?
A2: Valproic acid and its deuterated analogs are small molecules that exhibit limited fragmentation under typical collision-induced dissociation (CID) conditions. This often results in the precursor ion being the most stable and abundant ion in the product ion scan. Consequently, many methods employ a "pseudo-Multiple Reaction Monitoring" (pseudo-MRM) approach.
Q3: What is a pseudo-MRM transition and why is it used for this compound?
A3: A pseudo-MRM transition monitors the same mass-to-charge ratio (m/z) for both the precursor and product ion (e.g., m/z 147.1 → 147.1 for this compound). This technique is utilized when a compound, like Valproic acid, does not produce stable and abundant fragment ions.[1][2] While it offers less specificity than traditional MRM, it provides a sensitive and reliable method for quantification when coupled with good chromatographic separation.
Q4: What are the expected precursor ions for Valproic acid and this compound?
A4: In negative ESI mode, you should look for the deprotonated molecules:
-
Valproic acid: [M-H]⁻ at approximately m/z 143.1
-
This compound: [M-H]⁻ at approximately m/z 147.2 (The exact mass will depend on the deuteration pattern).
Some methods have also explored the use of in-source adducts, such as the formate adduct [M+HCOO]⁻, to enhance selectivity.[3]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect ionization mode | Ensure the mass spectrometer is operating in negative ion mode . |
| Suboptimal source parameters | Systematically optimize key source parameters. Refer to the Experimental Protocol for Source Condition Optimization below. |
| Mobile phase incompatibility | Valproic acid analysis in negative mode benefits from a slightly basic or neutral pH to facilitate deprotonation. If using an acidic mobile phase, the signal may be suppressed. Consider using a mobile phase with a pH closer to the pKa of Valproic acid (~4.8) or slightly above.[4] However, some methods have successfully used low concentrations of weak acids like acetic acid.[5] |
| Poor desolvation | Increase the drying gas temperature and/or flow rate to improve the removal of solvent from the ESI droplets. |
| Incorrect MRM transition | Confirm the correct precursor ion m/z for this compound is being monitored. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Contaminated mobile phase or LC system | Prepare fresh mobile phase and flush the LC system thoroughly. Consider using an in-line filter.[6] |
| Matrix effects from the sample | Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. |
| Carryover from previous injections | Implement a robust needle and injection port washing procedure with a strong solvent. |
| In-source fragmentation or adduct formation | Adjust source parameters, particularly capillary voltage and temperatures, to minimize unwanted in-source reactions. |
Issue 3: Inconsistent or Unstable Signal
| Possible Cause | Troubleshooting Step |
| Fluctuating ESI spray | Check for a stable spray at the ESI probe. If it is unstable, check for clogs in the capillary, ensure proper mobile phase flow rate, and verify the nebulizer gas pressure is within the optimal range. |
| Inconsistent nebulization | Optimize the nebulizer gas flow rate. Too low a pressure can lead to large droplets and inefficient ionization, while too high a pressure can cause ion suppression.[7] |
| Temperature fluctuations | Ensure the desolvation temperature and source temperature are stable and set appropriately. |
Experimental Protocols
Protocol 1: Initial Source Parameter Setup
This protocol provides a starting point for optimizing ESI source conditions for this compound.
-
Infusion Analysis: Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Initial MS Settings (Negative ESI Mode):
-
Capillary Voltage: -3.0 kV
-
Nebulizer Gas (Nitrogen): 35 psi
-
Drying Gas (Nitrogen) Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Type: Full Scan (m/z 50-200) to identify the [M-H]⁻ ion of this compound.
-
Protocol 2: Systematic Source Condition Optimization
This workflow can be followed to systematically optimize individual source parameters.
Caption: Systematic workflow for optimizing LC-MS/MS source parameters for this compound.
Data Presentation: Typical Source Conditions
The following table summarizes typical starting source conditions for Valproic acid analysis on different LC-MS/MS systems, derived from published methods. These should be used as a starting point for optimization.
| Parameter | Instrument Type A[5] | Instrument Type B[8] | General Recommendation[7] |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| Capillary Voltage | -4000 V | -3500 V | -2500 to -4000 V |
| Nebulizer Pressure | 50 psi | Not Specified | 20 - 60 psi |
| Drying Gas Flow | 10 L/min | Not Specified | 8 - 12 L/min |
| Drying Gas Temp. | 350 °C | 325 °C (Ion Transfer Tube) | 250 - 450 °C |
| Vaporizer Temp. | Not Specified | 350 °C | Not Applicable |
| MRM Transition (VPA) | m/z 143.1 → 143.1 | m/z 143.1 → 143.1 | Pseudo-MRM |
| MRM Transition (VPA-d6) | Not Specified | m/z 149.0 → 149.0 | Pseudo-MRM |
Logical Troubleshooting Workflow
If you are experiencing issues with your this compound analysis, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. agilent.com [agilent.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 8. researchgate.net [researchgate.net]
How to assess the purity of a Valproic acid-d4 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to assess the purity of a Valproic acid-d4 internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes of a this compound internal standard?
A1: Two main purity attributes are critical for a reliable this compound internal standard:
-
Chemical Purity: This refers to the percentage of the this compound compound in the material, exclusive of any other chemical entities.
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of Valproic acid molecules that are labeled with the desired number of deuterium atoms (in this case, four) relative to molecules with fewer or no deuterium atoms.
High chemical and isotopic purity are essential to ensure the accuracy and reliability of quantitative analytical methods.[1][2]
Q2: What are the generally accepted purity specifications for a this compound internal standard?
A2: While specifications can vary depending on the application and regulatory requirements, the following are generally recommended:
| Purity Attribute | Recommended Specification |
| Chemical Purity | >99% |
| Isotopic Enrichment | ≥98% |
Table 1. General Purity Specifications for Deuterated Internal Standards.[1][2]
Troubleshooting Guides
Chemical Purity Assessment
Q3: How can I determine the chemical purity of my this compound internal standard?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for determining the chemical purity of this compound. The following is a general protocol.
Experimental Protocol: Chemical Purity Assessment by GC-MS
Objective: To identify and quantify chemical impurities in a this compound sample.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve the standard in a suitable volatile solvent (e.g., Methanol, Acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Derivatization (optional but recommended for Valproic Acid): To improve chromatographic performance and sensitivity, derivatize the this compound using an appropriate agent (e.g., silylation with BSTFA).
2. GC-MS Instrumentation and Parameters:
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Table 2. Typical GC-MS Parameters for Chemical Purity Analysis of this compound.
3. Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks in the total ion chromatogram (TIC).
-
Calculate the chemical purity using the area percent method:
-
Chemical Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
4. Troubleshooting:
-
Issue: Poor peak shape or tailing.
-
Solution: Consider derivatization if not already performed. Check the cleanliness of the GC inlet and column.
-
-
Issue: Co-eluting peaks.
-
Solution: Optimize the GC oven temperature program to improve separation.
-
Caption: Workflow for Chemical Purity Assessment by GC-MS.
Isotopic Purity Assessment
Q4: How do I assess the isotopic purity and enrichment of my this compound internal standard?
A4: High-Resolution Mass Spectrometry (HRMS) is a powerful technique for this purpose. It can resolve the different isotopologues (molecules with different numbers of deuterium atoms) and allow for the calculation of isotopic enrichment.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
Objective: To determine the isotopic distribution and enrichment of this compound.
1. Sample Preparation:
-
Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
2. LC-HRMS Instrumentation and Parameters:
| Parameter | Typical Setting |
| Liquid Chromatograph | |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| High-Resolution Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Mass Range | 100-200 m/z |
| Resolution | > 60,000 FWHM |
| Scan Mode | Full Scan |
Table 3. Typical LC-HRMS Parameters for Isotopic Purity Analysis of this compound.
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the unlabeled (d0), and all deuterated forms (d1, d2, d3, d4) of Valproic acid.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic distribution and enrichment:
-
Isotopic Distribution of dn (%) = (Area of dn Peak / Sum of Areas of All Isotopologue Peaks) x 100
-
Isotopic Enrichment (%) = Isotopic Distribution of d4 (%)
-
4. Troubleshooting:
-
Issue: Signal for unlabeled Valproic acid (d0) is detected in the standard.
-
Explanation: This is common as the synthesis of deuterated standards is often not 100% complete.
-
Action: Quantify the amount of d0. If it is significant, it may interfere with the quantification of low-level samples.
-
-
Issue: Broad or distorted isotopic cluster.
-
Solution: Ensure the mass spectrometer is properly calibrated and operating at a sufficiently high resolution.
-
Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.
Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity assessment?
A5: Yes, Quantitative NMR (qNMR) is a powerful primary method for determining chemical purity without the need for a reference standard of the same compound.[3][4][5] Both ¹H NMR and ²H (Deuterium) NMR can be utilized.
-
¹H qNMR: Can be used to determine chemical purity by comparing the integral of a known, certified internal standard to the integral of the this compound signals. The residual non-deuterated signals of this compound can also provide information about the degree of deuteration.
-
²H NMR: Directly observes the deuterium signals, providing a clean spectrum for structural verification and determination of isotopic enrichment in highly deuterated compounds.[6]
Advanced Troubleshooting
Q6: I observe a slight shift in retention time between Valproic acid and this compound. Is this normal?
A6: Yes, a small shift in retention time, known as the "isotope effect," can sometimes occur, particularly in reversed-phase liquid chromatography. This is due to the slightly different physicochemical properties of the deuterated molecule. While perfect co-elution is ideal, a small, consistent shift is often acceptable. However, a large or variable shift could indicate a problem with the chromatographic method or the stability of the deuterated standard.
Q7: I am concerned about the stability of the deuterium labels. How can I check for H/D exchange?
A7: Hydrogen-Deuterium (H/D) exchange can occur if the deuterium atoms are in labile positions. To check for this, you can perform a stability study. Incubate a solution of the this compound in the sample matrix or relevant solvent conditions over time and at different temperatures. Analyze the samples at various time points using LC-HRMS and monitor for any decrease in the d4 signal and a corresponding increase in the signals of lower deuterated forms (d3, d2, etc.). For this compound, the deuterium atoms are typically on carbon atoms and are generally stable under normal analytical conditions.
References
Addressing matrix effects in Valproic acid quantification with Valproic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Valproic Acid (VPA) using LC-MS/MS, with a focus on addressing matrix effects using Valproic Acid-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Valproic Acid quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of Valproic Acid in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins can cause these effects.[2][3] This can lead to inaccurate and imprecise quantification, compromising the reliability of your results.[1] For instance, one-step protein precipitation can lead to significant matrix effects and poor sensitivity in VPA analysis.[4]
Q2: Why is this compound a suitable internal standard for VPA quantification?
A2: this compound is a deuterated analog of Valproic Acid, meaning it is structurally and chemically very similar to the analyte.[5] This similarity ensures that it co-elutes with the analyte and experiences similar matrix effects and extraction recovery.[5] By adding a known amount of this compound to your samples before processing, you can use its signal to normalize the signal of the analyte, thereby correcting for variations caused by matrix effects and sample preparation.
Q3: What are the common sample preparation techniques for VPA analysis and which is best to minimize matrix effects?
A3: Common sample preparation techniques for VPA analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6] While PPT is a simple and rapid method, it often results in significant matrix effects due to insufficient cleanup.[4][7] LLE offers better cleanup than PPT but can have variable recovery.[7] SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts, leading to improved sensitivity and reproducibility.[4][7]
Q4: What are the typical LC-MS/MS parameters for Valproic Acid analysis?
A4: Valproic Acid is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like acetic acid or ammonium acetate.[8][9] Detection is usually performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[5][7] The precursor ion for Valproic Acid is typically m/z 143.1, and for this compound, it is m/z 147.1.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Co-eluting interferences. | - Adjust the mobile phase pH. For VPA, an acidic mobile phase (e.g., with 0.1% acetic acid) is common.[8] - Replace the analytical column. - Improve sample cleanup using SPE to remove interfering components.[7] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects. - Inefficient extraction. - Suboptimal MS source parameters. | - Optimize the sample preparation method. Switch from protein precipitation to SPE for cleaner samples.[4] - Ensure the extraction pH is appropriate for VPA (an acidic drug). - Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage). |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between samples. - Inconsistent sample preparation. - Instability of the analyte. | - Use a stable isotope-labeled internal standard like this compound to compensate for variability.[5] - Automate the sample preparation process if possible to improve consistency. - Check the stability of VPA in the matrix under your storage and handling conditions. |
| Inaccurate Results (Poor Accuracy) | - Uncorrected matrix effects. - Improper calibration. - Interferences from metabolites or other drugs. | - Implement the use of this compound as an internal standard.[5] - Prepare calibration standards in the same matrix as the samples (matrix-matched calibration). - Optimize chromatographic conditions to separate VPA from any potential interferences. |
Experimental Protocols
Detailed Experimental Protocol for Valproic Acid Quantification in Human Plasma using LC-MS/MS with this compound
This protocol is a composite based on validated methods described in the literature.[5][7]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 200 µL of plasma sample with 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Acidify the sample by adding 200 µL of 2% formic acid in water.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm[8]
-
Mobile Phase: 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 45°C[8]
-
Injection Volume: 10 µL
-
MS System: API 3000 LC-MS/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) Negative
-
MRM Transitions:
-
Valproic Acid: Q1: 143.1 m/z -> Q3: 143.1 m/z
-
This compound: Q1: 147.1 m/z -> Q3: 147.1 m/z
-
-
MS Parameters:
-
Nebulizer Gas: 50 psi
-
Drying Gas Temperature: 350°C
-
IonSpray Voltage: -4000 V
-
Data Presentation
Table 1: Impact of Sample Preparation on Matrix Effect and Recovery of Valproic Acid
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | Significant (not quantified) | 98 - 106 | [10] |
| Solid-Phase Extraction (SPE) | 97.8 - 100.1 | 85.2 - 93.4 | [7] |
This table illustrates that while protein precipitation can yield high recovery, SPE is more effective at minimizing matrix effects, leading to more accurate and reliable results.
Table 2: Precision and Accuracy of Valproic Acid Quantification using this compound Internal Standard
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low QC | 10.67 | 10.49 | 105.47 | 105.47 | [5] |
| Medium QC | 2.26 | 3.58 | 98.78 | 97.83 | [5] |
| High QC | 4.09 | 5.37 | 99.45 | 99.01 | [5] |
This data demonstrates that the use of this compound as an internal standard allows for high precision and accuracy in the quantification of Valproic Acid in plasma.
Visualizations
Caption: Experimental workflow for Valproic Acid quantification.
Caption: Conceptual diagram of matrix effects in ESI-MS.
Caption: Logic of using an internal standard for correction.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of Valproic acid-d4 in solution and biological samples
Welcome to the technical support center for Valproic acid-d4. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound in solutions and biological samples throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: this compound as a solid is stable for at least two years when stored at -20°C.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in solvents such as methyl acetate, methanol, DMSO, and ethanol.[1][2][3] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. A stock solution in DMSO can be stored for up to 6 months at -80°C and for 1 month at -20°C.[3]
Q3: What is the stability of this compound in biological matrices like plasma and whole blood?
A3: Valproic acid (and by extension, its deuterated analog) has demonstrated good stability in biological samples under various conditions. In unprocessed clotted blood, it is stable for up to 12 hours at room temperature.[4][5] In plasma, it is stable for at least 60 days at -20°C.[6] One study on postmortem blood showed a significant decline in valproic acid levels after 28 days at room temperature, highlighting the importance of proper storage for long-term studies.[7][8]
Q4: Can I subject my samples containing this compound to multiple freeze-thaw cycles?
A4: Yes, studies have shown that Valproic acid is stable through at least three freeze-thaw cycles in human plasma.[9][10] However, to minimize any potential for degradation, it is best practice to aliquot samples if they need to be accessed multiple times.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed, studies on valproic acid show it is susceptible to degradation under acidic and alkaline conditions when heated.[1][11] Electrochemical oxidation can also lead to degradation.[12] In biological systems, it undergoes metabolism primarily through glucuronidation and mitochondrial beta-oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound in my analytical run. | Degradation of the stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Instability in the prepared biological sample. | Review your sample handling and storage procedures. Ensure samples are processed and stored promptly at the recommended temperatures. For whole blood, process within 12 hours if kept at room temperature.[4][5] For long-term storage of plasma, use -20°C or colder. | |
| Adsorption to container surfaces. | While less common for valproic acid, consider using low-binding microcentrifuge tubes or silanized glassware if you suspect adsorption issues. | |
| Inconsistent results between replicates. | Improper sample mixing after thawing. | Ensure samples are thoroughly vortexed after thawing and before taking an aliquot for analysis. |
| Inconsistent sample preparation. | Review your sample preparation protocol for consistency, especially in steps like protein precipitation and extraction. | |
| Autosampler instability. | Check the stability of the processed samples in the autosampler. Valproic acid has been shown to be stable in the autosampler at 15°C for at least 24 hours.[9] If your run is longer, consider reinjecting a standard to check for degradation. | |
| Presence of unexpected peaks in the chromatogram. | Contamination. | Ensure all solvents and reagents are of high purity. Clean the analytical system thoroughly. |
| Degradation products. | If samples have been stored improperly or for extended periods, degradation may have occurred. Review storage history. Forced degradation studies under acidic or alkaline conditions can help identify potential degradant peaks.[1][11] |
Stability Data Summary
The following tables summarize the stability of Valproic acid and its deuterated form under various conditions as reported in the literature.
Table 1: Stability of this compound in Solution
| Solvent | Storage Temperature | Duration | Stability |
| Methyl Acetate | -20°C | ≥ 2 years | Stable[1] |
| DMSO | -80°C | 6 months | Stable[3] |
| DMSO | -20°C | 1 month | Stable[3] |
| 0.9% NaCl | 5°C ± 3°C | 30 days | Stable[1][13] |
Table 2: Stability of Valproic Acid in Biological Samples
| Matrix | Storage Condition | Duration | Analyte Concentration Change |
| Human Plasma | Room Temperature | 4 hours | Within ±15% of nominal concentration[9] |
| Human Plasma | 3 Freeze-Thaw Cycles | - | Within ±15% of nominal concentration[9][10] |
| Human Plasma | -20°C | 60 days | Stable[6] |
| Whole Blood | 23-25°C | 48 hours | Stable[14] |
| Whole Blood | 37°C | 48 hours | Stable[14] |
| Unprocessed Clotted Blood | Room Temperature | 12 hours | Within ±10% of baseline concentration[4][5] |
| Postmortem Blood | Room Temperature | 28 days | 85% decline[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for spiking into calibration standards and quality controls.
-
Materials:
-
This compound (solid)
-
Methanol or DMSO (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Pipettes (calibrated)
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh a desired amount of the solid compound.
-
Transfer the weighed solid to a volumetric flask.
-
Add a portion of the chosen solvent (e.g., methanol) to dissolve the solid completely.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution into amber vials and store at -20°C or -80°C.
-
Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation
-
Objective: To extract this compound from human plasma for LC-MS/MS analysis.
-
Materials:
-
Human plasma samples (thawed and vortexed)
-
Internal Standard (IS) working solution (e.g., a different deuterated analog of Valproic acid)
-
Methanol or Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Centrifuge capable of reaching >10,000 x g
-
LC-MS vials
-
-
Procedure:
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a small volume of the IS working solution.
-
Add a volume of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile). The ratio of solvent to plasma is typically 3:1 or 4:1.
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Key factors influencing the stability of this compound.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. On-Cell Stability of Digoxin, Lithium, Phenytoin, Valproic Acid, and Vancomycin for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of valproic acid in postmortem blood samples--evidence of strong matrix dependency and instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. scispace.com [scispace.com]
- 11. bepls.com [bepls.com]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stability of anticonvulsant drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in Valproic acid-d4
Welcome to the Technical Support Center for Valproic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium in this compound during experimental procedures. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This can compromise the isotopic purity of the standard, leading to inaccurate and imprecise results in quantitative analyses, particularly in mass spectrometry-based assays where this compound is often used as an internal standard.[1][2]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium atoms on the propyl groups of this compound are generally stable. However, the acidic proton on the carboxylic acid group is highly susceptible to exchange with protons from protic solvents. While the deuterons on the carbon backbone are more stable, they can be susceptible to exchange under certain conditions, such as exposure to strong acids or bases, or elevated temperatures.
Q3: What are the primary factors that promote deuterium back-exchange in this compound?
A3: The main factors that can induce deuterium back-exchange include:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen for back-exchange.
-
pH: Both highly acidic and basic conditions can catalyze the exchange of deuterium atoms.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.[2]
-
Exposure Time: Prolonged exposure to unfavorable conditions (e.g., protic solvents, non-neutral pH) increases the extent of back-exchange.
Q4: How should I store my this compound standard to minimize back-exchange?
A4: To maintain the isotopic integrity of your this compound standard, it is recommended to:
-
Store at low temperatures: Store stock solutions and aliquots at -20°C or -80°C.
-
Use aprotic solvents: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or Dimethyl sulfoxide (DMSO).
-
Use tightly sealed containers: Store in vials with tight-fitting caps, preferably with a PTFE liner, to prevent the ingress of atmospheric moisture.
-
Aliquot the standard: Dispense the standard into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: I am observing a decrease in the signal intensity of my this compound internal standard over time in my LC-MS/MS analysis.
This could be an indication of deuterium back-exchange occurring during sample preparation or analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreasing this compound signal.
Issue 2: My quantitative results for the non-deuterated Valproic acid are inaccurate and imprecise.
If the internal standard is undergoing back-exchange, it can lead to unreliable quantification of the analyte.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantitative results.
Data Presentation
The following tables illustrate the expected trends in this compound stability under various conditions. Note: These are illustrative examples and not based on specific experimental data for this compound.
Table 1: Effect of Solvent on Deuterium Back-Exchange
| Solvent System | Temperature (°C) | Incubation Time (hours) | Estimated Deuterium Loss (%) |
| Acetonitrile (Anhydrous) | 25 | 24 | < 1 |
| Methanol | 25 | 24 | 5 - 10 |
| Water | 25 | 24 | 10 - 20 |
Table 2: Effect of pH on Deuterium Back-Exchange in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Deuterium Loss (%) |
| 3 | 25 | 8 | 15 - 25 |
| 7 | 25 | 8 | 5 - 10 |
| 10 | 25 | 8 | 20 - 30 |
Table 3: Effect of Temperature on Deuterium Back-Exchange in Aqueous Solution (pH 7)
| Temperature (°C) | Incubation Time (hours) | Estimated Deuterium Loss (%) | | :--- | :--- | :--- | :--- | | 4 | 24 | < 5 | | 25 | 24 | 10 - 20 | | 37 | 24 | > 30 |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare this compound solutions in a manner that minimizes the risk of deuterium back-exchange.
Materials:
-
This compound
-
Anhydrous acetonitrile or DMSO
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Gas-tight syringes
-
Vials with PTFE-lined caps
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Work in a low-humidity environment or under a stream of dry nitrogen.
-
Accurately weigh the required amount of this compound.
-
Dissolve the standard in anhydrous acetonitrile or DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Dispense the stock solution into single-use aliquots in vials with PTFE-lined caps.
-
Store the aliquots at -20°C or -80°C.
-
On the day of analysis, thaw an aliquot and prepare working solutions by diluting the stock solution with anhydrous acetonitrile.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Valproic Acid in Plasma using this compound as an Internal Standard
Objective: To extract Valproic acid from plasma samples while minimizing deuterium back-exchange of the internal standard.
Materials:
-
Plasma samples
-
This compound internal standard working solution (in acetonitrile)
-
Ice bath
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on an ice bath.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of Valproic acid in plasma using this compound.
References
Improving peak shape and resolution for Valproic acid and Valproic acid-d4
Welcome to the Technical Support Center for Valproic Acid (VPA) and Valproic Acid-d4 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues encountered during the analysis of Valproic Acid and its deuterated internal standard.
Issue: Peak Tailing for both Valproic Acid and this compound
Peak tailing is a common problem in the analysis of acidic compounds like Valproic Acid. It can compromise peak integration and reduce overall resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: Valproic acid has a pKa of approximately 4.7. To ensure it is in its neutral, protonated form, the mobile phase pH should be at least one to two pH units lower. An acidic mobile phase minimizes interaction with residual silanol groups on the column packing, which is a primary cause of peak tailing for acidic analytes.[1][2]
-
Assess Column Condition and Type: The choice of analytical column is critical. Over time, columns can degrade, leading to poor peak shape. If the column is old or has been used with harsh conditions, consider replacing it. For acidic compounds like VPA, using an end-capped C18 column is often recommended to further reduce silanol interactions.[3]
-
Optimize Column Temperature: Increasing the column temperature, for instance to 40-45 °C, can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[4][5]
-
Review Sample Preparation: Inadequate sample cleanup can lead to matrix effects that contribute to peak tailing. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction (SPE), is effectively removing interfering substances.[6][7]
Issue: Poor Resolution Between Analytes and Interferences
Achieving adequate resolution is essential for accurate quantification, especially in complex biological matrices.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Implement a Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate compounds with different polarities. A shallow gradient around the elution time of your analytes can be particularly effective.[8]
-
Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
-
Consider Column Dimensions: Using a longer column or a column packed with smaller particles will provide more theoretical plates and thus higher resolving power.
Frequently Asked Questions (FAQs)
1. What are the typical LC-MS/MS parameters for Valproic Acid analysis?
Several validated methods have been published. The following table summarizes typical parameters:
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., Zorbax SB-C18, Kinetex C18, Sunfire C18) | [4][8][9] |
| Column Dimensions | 50-150 mm length, 2.1-4.6 mm I.D., 2.6-5 µm particle size | [4][8][9] |
| Mobile Phase A | Water with 0.1% formic acid, 0.1% acetic acid, or 2-10 mM ammonium acetate | [4][8][9][10][11] |
| Mobile Phase B | Acetonitrile or Methanol | [4][8][9][10] |
| Elution Mode | Isocratic or Gradient | [4][8][10] |
| Flow Rate | 0.3 - 1.2 mL/min | [4][5][8][10] |
| Column Temperature | 40 - 45 °C | [4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | [4][11] |
| Monitored Transition | VPA: m/z 143.1 -> 143.1 (or other adducts); VPA-d4: m/z 147.1 -> 147.1 | [4][11] |
2. Why is my Valproic Acid peak fronting?
Peak fronting is less common than tailing for Valproic Acid but can occur. Potential causes include:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and re-injecting.[3][12]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.
-
Column Collapse: Operating a column outside of its recommended pH or temperature range can cause the stationary phase to collapse, leading to poor peak shape, including fronting.[13]
3. Is derivatization necessary for Valproic Acid analysis?
-
For LC-MS/MS: Derivatization is generally not necessary as mass spectrometry provides sufficient sensitivity and selectivity for the underivatized molecule.[4][14]
-
For GC-MS: Due to the polar and acidic nature of Valproic Acid, derivatization is often employed to improve its volatility and chromatographic behavior.[6]
-
For HPLC-UV: Valproic acid lacks a strong chromophore, resulting in poor sensitivity with UV detection.[15] Derivatization to introduce a UV-active or fluorescent group can significantly enhance detection.[1][15][16]
4. What is a suitable internal standard for Valproic Acid analysis?
The most common and ideal internal standard is a stable isotope-labeled version of the analyte, such as This compound or Valproic acid-d6 .[8][17] These internal standards have nearly identical chemical and physical properties to the analyte, so they co-elute and experience similar matrix effects and ionization suppression, leading to more accurate and precise quantification.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Valproic Acid in Human Plasma
This protocol is based on a method using protein precipitation for sample preparation.[4]
1. Sample Preparation (Protein Precipitation) a. To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of methanol. b. Vortex the mixture for 1 minute to precipitate the proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1100 Series or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm |
| Mobile Phase | 40:60 (v/v) mixture of acetonitrile and 0.1% (v/v) acetic acid in water |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Negative |
| Monitored Ion (SIM) | m/z 143.1 for Valproic Acid |
Protocol 2: GC-MS Analysis of Valproic Acid in Plasma (with Derivatization)
This protocol outlines a general approach for GC-MS analysis, which typically requires a derivatization step.
1. Sample Preparation and Derivatization a. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the plasma sample to isolate the Valproic Acid. b. Evaporate the extraction solvent to dryness under a stream of nitrogen. c. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate). d. Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS). e. Heat the mixture (e.g., at 60-70 °C) for a specified time to complete the derivatization reaction. f. Cool the sample and inject a portion into the GC-MS system.
2. GC-MS Conditions
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5MS or similar non-polar capillary column |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (SIM) | Select characteristic ions for the derivatized Valproic Acid and internal standard |
References
- 1. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 9. impactfactor.org [impactfactor.org]
- 10. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Valproic acid: peak tailing problem - Chromatography Forum [chromforum.org]
- 15. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Method Development for Sodium Valproate through Chemical Derivatization | CoLab [colab.ws]
- 17. researchgate.net [researchgate.net]
Minimizing ion suppression in the ESI source for Valproic acid-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Valproic acid-d4 in the ESI source.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest (in this case, this compound) is reduced due to the presence of other co-eluting compounds from the sample matrix or mobile phase.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and high variability in your results.[2][3] Since this compound is used as an internal standard to correct for these very effects on the unlabeled Valproic acid, a suppressed and unstable signal from the deuterated standard itself will compromise the reliability of the entire assay.[4]
Q2: What are the most common sources of ion suppression for this compound in a biological matrix like plasma?
A2: The most common sources of ion suppression in plasma samples are endogenous matrix components that are not completely removed during sample preparation.[5] For ESI in negative ion mode, which is typical for Valproic acid analysis, phospholipids and salts are major culprits.[5][6] Exogenous sources can include non-volatile mobile phase additives, contaminants from plasticware, and co-administered drugs.[1]
Q3: Can the concentration of this compound itself cause suppression?
A3: Yes, if the concentration of the deuterated internal standard is too high, it can compete with the analyte for ionization, leading to ion suppression.[6][7] It is crucial to optimize the concentration of this compound to a level that provides a stable and robust signal without saturating the detector or causing self-suppression.
Q4: Is ESI or APCI less prone to ion suppression for Valproic acid analysis?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[6] However, ESI is commonly used for Valproic acid analysis due to its good sensitivity for polar molecules. The choice between ESI and APCI may depend on the complexity of your sample matrix and the severity of ion suppression observed.
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity of this compound
This is a primary indicator of ion suppression. The following steps can help you diagnose and mitigate the issue.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
Valproic acid-d4 quality control and acceptance criteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and acceptance criteria for Valproic acid-d4. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter when using this compound as an internal standard in analytical experiments, particularly in chromatography and mass spectrometry.
Q1: What are the typical quality control specifications for this compound?
A1: The quality of this compound is assessed based on several key parameters, which are typically detailed in the Certificate of Analysis (CoA) provided by the supplier. These specifications ensure the identity, purity, and isotopic integrity of the standard.
Data Presentation: Quality Control Acceptance Criteria for this compound
| Parameter | Acceptance Criteria | Typical Analytical Method |
| Appearance | Colorless to light yellow liquid.[1] | Visual Inspection |
| Chemical Purity | Typically ≥95% to 99.5%.[1] | Gas Chromatography (GC), Titration |
| Isotopic Enrichment | Commonly ≥98% to 99.2% for deuterated forms (d1-d4).[1][2] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity | Conforms to the known structure of this compound. | NMR Spectroscopy, Mass Spectrometry |
Q2: My this compound internal standard response is showing high variability in my LC-MS/MS analysis. What could be the cause?
A2: High variability in the internal standard (IS) response can compromise the accuracy and precision of your quantitative analysis. Several factors related to sample preparation, the LC system, or the mass spectrometer could be the cause.
Troubleshooting High Internal Standard Variability
Caption: Logical relationship of potential causes for high internal standard variability.
Troubleshooting Steps:
-
Sample Preparation:
-
Verify Pipetting Accuracy: Ensure the pipette used for adding the internal standard is calibrated and that the spiking is done consistently across all samples, calibrators, and quality controls.
-
Assess Matrix Effects: Matrix effects can cause ion suppression or enhancement, leading to variability. Prepare post-extraction spiked samples in different batches of the matrix to evaluate the consistency of the matrix effect.
-
Check for Degradation: this compound should be stable under your sample processing and storage conditions. Conduct stability experiments in the sample matrix.
-
-
LC System:
-
Check Injection Volume Precision: A faulty autosampler can lead to inconsistent injection volumes. Verify the precision of your autosampler.
-
Evaluate Column Performance: A deteriorating column can lead to poor peak shapes and shifting retention times, which can affect the MS response.
-
Ensure Mobile Phase Consistency: Inconsistent mobile phase composition can alter ionization efficiency. Ensure proper mixing and degassing of your mobile phases.
-
-
MS Detector:
-
Clean the Ion Source: A contaminated ion source is a common cause of signal instability.
-
Check Detector Stability: Monitor the detector voltage and other MS parameters for any fluctuations.
-
Q3: I am observing a small peak at the m/z of the unlabeled Valproic acid in my this compound standard. Is this normal?
A3: Yes, it is common to observe a small amount of the unlabeled (d0) analyte in a deuterated standard. This is due to the isotopic purity not being 100%. The acceptance criteria for isotopic enrichment on the Certificate of Analysis will indicate the expected level of the deuterated form.[1][2] For quantitative accuracy, it is important that the contribution of the d0 impurity in the internal standard to the analyte signal is negligible, especially at the lower limit of quantification (LLOQ).
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: Hydrogen-deuterium (H/D) exchange can occur if the deuterium atoms are in labile positions and are exposed to acidic or basic conditions, or high temperatures in the ion source. For this compound, the deuterium atoms are typically on carbon atoms, which are generally stable. However, it is good practice to work at a neutral pH where possible and use the lowest effective ion source temperature to minimize any potential for H/D exchange.
Experimental Protocols
Detailed methodologies for key experiments related to the quality control of this compound are provided below.
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the chemical purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). Derivatization is often required for the analysis of valproic acid due to its polarity and lack of a chromophore.
Experimental Workflow: GC Purity Analysis
Caption: Step-by-step workflow for determining the chemical purity of this compound by GC-FID.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Derivatization:
-
To an aliquot of the standard solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ester of this compound.
-
-
GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC.
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the this compound derivative by the total peak area of all components and multiplying by 100%.
-
Protocol 2: Determination of Isotopic Enrichment by LC-MS/MS
This protocol describes a general method for assessing the isotopic enrichment of this compound using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
Experimental Workflow: Isotopic Enrichment Analysis
Caption: Step-by-step workflow for determining the isotopic enrichment of this compound by LC-MS/MS.
Methodology:
-
Standard Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for valproic acid.
-
Scan Mode: Operate the mass spectrometer in full scan mode or Selected Ion Monitoring (SIM) to detect the molecular ions of this compound and any unlabeled (d0) or partially deuterated species.
-
Monitored Ions:
-
Valproic acid (d0): m/z 143.1 (deprotonated)
-
This compound: m/z 147.1 (deprotonated)
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to Valproic acid.
-
Determine the peak intensities for the molecular ions of the deuterated and non-deuterated species.
-
Calculate the isotopic enrichment as the percentage of the deuterated form relative to the sum of all isotopic forms.
-
This technical support guide provides a foundation for the quality control and troubleshooting of this compound. For specific applications, further method development and validation will be necessary. Always refer to the supplier's Certificate of Analysis for lot-specific information.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Valproic Acid Assays
For researchers, scientists, and drug development professionals, the accurate quantification of valproic acid (VPA) is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of bioanalytical methods for valproic acid, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using its deuterated internal standard, valproic acid-d4. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to inform methodological choices in a research and development setting.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS assays for valproic acid offers high specificity, accuracy, and precision, minimizing the impact of matrix effects and variability in sample processing. This guide presents a detailed overview of the validation parameters for an LC-MS/MS method utilizing this compound and compares its performance against methods employing other internal standards and alternative technologies like immunoassays and gas chromatography (GC). While immunoassays offer rapidity, they may exhibit cross-reactivity and a positive bias compared to the more specific and accurate LC-MS/MS methods.[1][2][3] Gas chromatography provides a viable alternative, though it may require derivatization and longer run times compared to modern LC-MS/MS techniques.[4][5]
Performance Comparison of Valproic Acid Assays
The selection of a bioanalytical method hinges on a variety of factors including the required sensitivity, specificity, accuracy, precision, and sample throughput. The following tables summarize the performance characteristics of different analytical methods for the quantification of valproic acid.
Table 1: LC-MS/MS Method Performance with Different Internal Standards
| Parameter | This compound as IS | Probenecid as IS | Benzoic Acid as IS |
| Linearity Range (µg/mL) | 1.012 - 120.399[6] | 20 - 125[7] | 0.1 - 20[8] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.012[6] | 20[7] | 0.1[8] |
| Intra-day Precision (%CV) | 2.26 - 10.67[6] | < 11.0[7] | < 15[8] |
| Inter-day Precision (%CV) | 3.58 - 10.49[6] | < 11.0[7] | < 15[8] |
| Accuracy (% Bias) | Within ±15% | 2% to 12%[7] | Within ±15%[8] |
| Recovery (%) | Not explicitly stated, but IS compensates | Not explicitly stated | 84.4 - 90.8[8] |
Table 2: Comparison of LC-MS/MS with Other Analytical Technologies
| Parameter | LC-MS/MS (with this compound IS) | Enzyme Multiplied Immunoassay Technique (EMIT) | Chemiluminescent Microparticle Immunoassay (CMIA) | Gas Chromatography (GC) |
| Linearity Range (µg/mL) | 1.012 - 120.399[6] | 1.00 - 150[1] | 2.00 - 140.65[3][9] | 25 - 400[4] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.012[6] | 1.00[1] | Not explicitly stated | 8[4][5] |
| Intra-day Precision (%CV) | 2.26 - 10.67[6] | Within ±15%[1] | 3.90 - 6.42[3] | 3.86 - 3.99[4][5] |
| Inter-day Precision (%CV) | 3.58 - 10.49[6] | Within ±15%[1] | 5.59 - 7.89[3] | 6.14 - 6.42[4][5] |
| Accuracy (% Bias) | Within ±15% | Overestimation compared to LC-MS/MS[1] | Positive bias of 1.2 µg/mL compared to LC-MS/MS[2][3][9] | Not explicitly stated |
| Specificity | High | Potential for cross-reactivity | Potential for cross-reactivity | High |
| Run Time | ~3-7 minutes[6][7] | Rapid | Rapid | 6 minutes (chromatographic step)[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the LC-MS/MS method using this compound and a comparison with an immunoassay method.
LC-MS/MS Method with this compound Internal Standard
This protocol is a composite based on several validated methods and serves as a general guideline.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of an internal standard spiking solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Sunfire C18, 5µm, 150 x 4.6 mm) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium acetate buffer) and an organic solvent (e.g., acetonitrile) is employed.[6]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative ion mode is standard for valproic acid analysis.[6][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for valproic acid (m/z 143.1 → 143.1) and this compound (m/z 147.1 → 147.1) are monitored.
4. Method Validation Parameters The method should be validated for linearity, accuracy, precision, selectivity, carryover, and stability according to regulatory guidelines from agencies such as the FDA and EMA.
Enzyme Multiplied Immunoassay Technique (EMIT)
1. Principle The EMIT assay is a homogeneous immunoassay where the enzyme-labeled drug competes with the unlabeled drug in the sample for binding sites on an antibody. The enzyme activity is proportional to the concentration of the drug in the sample.
2. Procedure
-
Plasma or serum samples are mixed with the reagent containing antibodies to valproic acid and a valproic acid-enzyme conjugate.
-
The mixture is incubated, and a substrate for the enzyme is added.
-
The rate of the enzymatic reaction is measured spectrophotometrically, which is then used to determine the concentration of valproic acid in the sample by comparison to a calibration curve.
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for proper execution and troubleshooting. The following diagram illustrates the key steps in the bioanalytical method validation process for a valproic acid assay.
Caption: Experimental workflow for the bioanalytical method validation of valproic acid.
Conclusion
For the bioanalytical determination of valproic acid, LC-MS/MS with a deuterated internal standard like this compound stands out as the gold standard, offering superior specificity and accuracy compared to immunoassays. While alternative methods have their applications, particularly in high-throughput screening environments, the detailed characterization and validation of an LC-MS/MS method are indispensable for regulatory submissions and clinical studies where reliable quantitative data is paramount. The choice of the most appropriate method should be guided by the specific requirements of the study, balancing the need for accuracy, precision, and throughput.
References
- 1. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
- 2. Comparison of LC-MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC‐MS/MS vs chemiluminescent microparticle immunoassay in measuring the valproic acid concentration in plasma of epilepsy patients in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to ICH Guidelines for Validating Methods with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. The International Council for Harmonisation (ICH) provides a framework for validation through its guidelines, primarily ICH Q2(R1) on Validation of Analytical Procedures and the more recent ICH M10 on Bioanalytical Method Validation. This guide provides a comprehensive comparison of validating analytical methods utilizing deuterated internal standards versus other common approaches, supported by experimental data and detailed methodologies as outlined by these international standards.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity allows them to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[2][3]
Comparison of Internal Standard Strategies
The selection of an internal standard is a pivotal decision that influences the entire validation process. The following table compares the performance characteristics of deuterated internal standards with structural analog internal standards and external calibration (no internal standard).
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | External Standard (No IS) |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | None |
| Compensation for Extraction Variability | Excellent | Good | None |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Regulatory Acceptance | Highly Recommended | Acceptable with Justification | Generally not for regulated bioanalysis |
Quantitative Data Summary
The following tables summarize the acceptance criteria for key validation parameters as defined by the ICH M10 guideline, which is the harmonized standard for bioanalytical method validation.[4][5] These criteria are generally applied to methods employing internal standards, with the expectation that the use of a deuterated internal standard will more readily and consistently meet these limits.
Table 1: Acceptance Criteria for Accuracy and Precision [5][6]
| Parameter | Concentration Level | Acceptance Criteria (Chromatography) |
| Accuracy (within-run and between-run) | LLOQ | Mean value should be within ±20% of the nominal value. |
| Other QCs | Mean value should be within ±15% of the nominal value. | |
| Precision (within-run and between-run) | LLOQ | Coefficient of Variation (CV) should not exceed 20%. |
| Other QCs | Coefficient of Variation (CV) should not exceed 15%. |
Table 2: Acceptance Criteria for Calibration Curve [4][5]
| Parameter | Acceptance Criteria |
| Standard Points | A minimum of 6 non-zero standards. |
| Accuracy of Back-Calculated Concentrations | LLOQ: within ±20% of nominal. Other standards: within ±15% of nominal. |
| Curve Fit | At least 75% of the standards must meet the accuracy criteria. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. Below are protocols for key experiments as per ICH guidelines.
Protocol 1: Accuracy and Precision Assessment
-
Objective : To determine the closeness of measured concentrations to the nominal concentrations and the reproducibility of the measurements.[7]
-
Procedure :
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
A suitable internal standard, preferably deuterated, should be added to all calibration standards, QCs, and study samples.[4]
-
Calculate the accuracy (% bias) and precision (% CV) for each QC level within each run (within-run) and across all runs (between-run).
-
Protocol 2: Matrix Effect Evaluation
-
Objective : To assess the impact of the biological matrix on the ionization of the analyte and internal standard.[8]
-
Procedure :
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples for each lot:
-
Set A : Extract blank matrix and then spike the analyte and internal standard into the post-extraction supernatant.
-
Set B : Spike the analyte and internal standard into a neat solution.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard by dividing the peak area in the presence of matrix (Set A) by the peak area in the neat solution (Set B).
-
The internal standard-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
The CV of the internal standard-normalized MF across the different lots should be ≤15%.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for bioanalytical method validation incorporating a deuterated internal standard, as guided by ICH principles.
Caption: Bioanalytical method validation workflow with a deuterated IS.
References
The Analytical Edge: Valproic Acid-d4 Versus an Array of Internal Standards in VPA Quantification
In the precise world of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of valproic acid (VPA) is paramount. The choice of an appropriate internal standard is a critical determinant of assay reliability. This guide provides a comprehensive comparison of Valproic acid-d4 (VPA-d4) with other commonly employed internal standards for VPA analysis, supported by experimental data from various studies. We delve into the performance characteristics of deuterated and non-deuterated analogues, offering researchers, scientists, and drug development professionals the insights needed to select the optimal internal standard for their analytical platform, be it liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Performance Under the Microscope: A Data-Driven Comparison
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as VPA-d4, are often considered the gold standard due to their structural and physicochemical similarity to the analyte. However, non-deuterated alternatives are also utilized, frequently for reasons of cost or availability. The following tables summarize the performance of VPA-d4 and other internal standards as reported in various validation studies.
Table 1: Performance Characteristics of Internal Standards for VPA Analysis by LC-MS/MS
| Internal Standard | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Source |
| This compound | 1.012 - 120.399 | 97.83 - 105.47 (inter-day) | 3.58 - 10.49 (inter-day) | 75.3 (VPA recovery) | [1] |
| Valproic acid-d6 | 5 - 800 | < 4 (bias) | ≤ 6 (intra- and inter-day) | Not Reported | [2] |
| Probenecid | 20 - 125 (for VPA) | 2 - 12 | < 11.0 (intra- and inter-day) | Not Reported | [3][4] |
| Benzoic acid | 0.5 - 150 (for VPA) | < 9.5% (inter- and intra-day) | < 9.5% (inter- and intra-day) | 82.3 - 86.9 (for VPA) | [5] |
Table 2: Performance Characteristics of Internal Standards for VPA Analysis by GC-MS
| Internal Standard | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Source |
| Valproic acid-d6 | Not explicitly stated, but used for pharmacokinetic study | Not Reported | Good precision down to 0.1 µg/mL | Not Reported | [6] |
| 2-ethylhexanoic acid | Not explicitly stated, but used for quantitation | Not Reported | Not Reported | Not Reported | [7] |
Decoding the Data: A Comparative Analysis
Deuterated Internal Standards (VPA-d4 and VPA-d6): The Gold Standard
Stable isotope-labeled internal standards like VPA-d4 and VPA-d6 are the preferred choice for mass spectrometry-based quantification.[8] Their key advantage lies in their near-identical chemical and physical properties to the unlabeled analyte, VPA. This results in similar extraction recovery, ionization response, and chromatographic retention times, which is crucial for effectively correcting for matrix effects and other sources of analytical variability.
The data presented for VPA-d4 and VPA-d6 in LC-MS/MS analysis demonstrates excellent accuracy and precision over a wide linear range.[1][2] While a direct comparison between VPA-d4 and VPA-d6 from a single study is not available, both show robust performance. A study using VPA-d6 in GC-MS analysis also reported good precision, highlighting its suitability for this technique as well.[6] It is important to note that even between deuterated analogues, slight chromatographic separation can occur, which can be advantageous in preventing signal overlap.[7]
Non-Deuterated Internal Standards: Viable Alternatives
While deuterated standards are ideal, non-deuterated internal standards can be effective and more cost-efficient alternatives.
-
Probenecid: This compound has been successfully used as an internal standard in an LC-MS/MS method for the simultaneous determination of VPA and its metabolites.[3][4] The validation data shows good linearity, accuracy, and precision.[3][4] However, as a structurally different molecule, its ability to compensate for matrix effects might not be as comprehensive as a deuterated standard.
-
Benzoic Acid: Another non-deuterated option, benzoic acid, has been employed as an internal standard for VPA analysis by LC-MS/MS. The reported validation data indicates acceptable performance in terms of accuracy and precision.
-
2-ethylhexanoic acid: This structural analogue of VPA has been used as an internal standard in a GC-based method.[7] While quantitative performance data is limited in the cited study, its structural similarity suggests it could be a suitable choice for GC analysis where a deuterated standard is unavailable.
Experimental Corner: A Glimpse into the Methodologies
To provide a clearer understanding of how the performance data was generated, this section outlines the experimental protocols from the cited studies.
Experimental Protocol for VPA Analysis using VPA-d4 as Internal Standard (LC-MS/MS)
This protocol is based on the method described for the determination of valproate semisodium in human plasma.[1]
-
Sample Preparation: Protein precipitation was used to extract the analyte and internal standard from human plasma.
-
Chromatography: A Sunfire C18 column (150 x 4.6 mm, 5 µm) was used for chromatographic separation.
-
Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and 10 mM ammonium acetate buffer (80:20 v/v) was employed.
-
Mass Spectrometry: An API 3000 LC-MS/MS system with a turbo ion spray source was operated in negative ion mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol for VPA Analysis using Probenecid as Internal Standard (LC-MS/MS)
This protocol is based on the method for the simultaneous determination of VPA and its metabolites.[3][4]
-
Sample Preparation: Solid-phase extraction was utilized for sample clean-up and extraction from epilepsy patient plasma.
-
Chromatography: An Agilent Poroshell SB-C18 column (50 mm × 4.6 mm i.d., 2.7 μm) was used.
-
Mobile Phase: A gradient elution was performed at a flow rate of 0.9 mL/min.
-
Mass Spectrometry: Electrospray ionization was used in negative ion mode with MRM of the precursor-to-product ion transitions.
Visualizing the Workflow
To illustrate the analytical processes, the following diagrams, created using the DOT language, depict a typical experimental workflow for VPA analysis and the logical relationship in selecting an internal standard.
Caption: A typical experimental workflow for the analysis of Valproic Acid in plasma using LC-MS/MS.
Caption: Decision-making flowchart for selecting an internal standard for Valproic Acid analysis.
Conclusion: Making an Informed Choice
The selection of an internal standard for VPA analysis is a critical step that directly impacts the quality and reliability of the results. This guide demonstrates that while deuterated internal standards such as This compound and Valproic acid-d6 represent the gold standard for mass spectrometric methods due to their superior ability to compensate for analytical variability, well-validated non-deuterated alternatives like probenecid and benzoic acid can also provide acceptable performance.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the analytical platform available, and budgetary considerations. Researchers and drug development professionals are encouraged to carefully evaluate the validation data for any chosen internal standard within their own laboratory settings to ensure the development of a robust and reliable analytical method for Valproic acid quantification.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of hexadeuterated valproic acid and gas chromatography-mass spectrometry to determine the pharmacokinetics of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Cross-validation of Valproic acid methods using different internal standards
A Comparative Guide to Internal Standards in Valproic Acid Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of Valproic Acid (VPA) in biological matrices is critical for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is a pivotal factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of different internal standards used in VPA analysis, supported by experimental data from various validated methods.
The selection of an internal standard is crucial for correcting for the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. This guide explores the use of both deuterated and non-deuterated internal standards in the quantification of VPA using various analytical techniques.
Experimental Workflow for Valproic Acid Analysis
The general workflow for the determination of Valproic Acid in biological samples involves several key steps, from sample collection to final data analysis. The choice of internal standard and extraction method are critical decision points in this process.
Caption: General experimental workflow for Valproic Acid (VPA) analysis.
Comparison of Analytical Methods Using Different Internal Standards
The performance of an analytical method for VPA is heavily influenced by the choice of the internal standard. Below is a summary of quantitative data from different studies, categorized by the type of internal standard used.
Deuterated Internal Standard: Valproic Acid-d6 (VPA-d6)
Deuterated internal standards are often considered the "gold standard" as their physicochemical properties are very similar to the analyte, leading to similar extraction recovery and ionization efficiency, which can correct for matrix effects.[1][2][3]
| Parameter | Method | Linearity (µg/mL) | LLOQ (µg/mL) | Precision (CV%) | Accuracy (Bias%) | Recovery (%) |
| VPA-d6 | LC-MS/MS | 5 - 800 | 5 | ≤ 6% (intra- and inter-day) | < 4% | Not explicitly stated, but matrix effect was negligible (average 108%) |
| VPA-d6 | LC-MS/MS | Not specified | Not specified | < 9.98% | 91.44% - 110.92% | Not specified |
Non-Deuterated Internal Standards
Non-deuterated internal standards are structural analogs of the analyte and can be a cost-effective alternative to deuterated standards.[4] However, differences in their physicochemical properties compared to VPA can sometimes lead to variations in extraction efficiency and matrix effects.
| Internal Standard | Method | Linearity (µg/mL) | LLOQ (µg/mL) | Precision (CV%) | Accuracy (%) | Recovery (%) |
| Nonanoic Acid | HPLC-PDA | 4.75 - 237.75 | 4.75 | < 15% (intra- and inter-day) | Not explicitly stated | 93.16% - 100.67% |
| Cyclohexanecarboxylic Acid | HPLC-Fluorescence | 6.0 - 150.0 | 0.13 | Not explicitly stated | -0.5% to 1.3% | 100.4% |
| α-methyl-α-ethylcaproic acid | GC-FID | 1.0 - 280 | 1.0 | Not explicitly stated | Not explicitly stated | 98 ± 4% |
| Hydrochlorothiazide | UPLC-MS/MS | 0.5 - 100 | 0.5 | < 10% | < 10% | 95% |
| Benzoic Acid | LC-MS/MS | 10 - 20,000 | 10 (ng/mL) | Not specified | Not specified | 79.73% |
Detailed Experimental Protocols
Below are summaries of the methodologies for some of the key experiments cited in the comparison tables.
Method 1: LC-MS/MS with Deuterated Internal Standard (VPA-d6)
-
Sample Preparation: To 200 µL of whole blood, 20 µL of the VPA-d6 internal standard solution is added, followed by 400 µL of cold acetonitrile for protein precipitation.[5]
-
Chromatography: An Acquity UPLC HSS C18 column (2.1 x 150 mm, 1.8 µm) is used with a gradient mobile phase consisting of 5 mM ammonium formate and 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The flow rate is 0.3 mL/min.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is used. The multiple reaction monitoring (MRM) transitions for VPA are m/z 143/143, 189/143, and 287/143, and for VPA-d6 are m/z 149/149 and 195/149.[5]
Method 2: HPLC-PDA with Nonanoic Acid as Internal Standard
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples using ethyl acetate. The supernatant is then derivatized with 2,4-dibromoacetophenone at 75°C for 25 minutes.[6]
-
Chromatography: A Sunfire C18 column (250 mm x 4.6 mm, 5 µm) is used with an isocratic mobile phase of acetonitrile and water (73:27) at a flow rate of 1.5 mL/min.[6]
-
Detection: A photo diode array (PDA) detector is set to a wavelength of 294 nm.[6]
Method 3: HPLC with Fluorescence Detection using Cyclohexanecarboxylic Acid as Internal Standard
-
Sample Preparation: VPA and the internal standard, cyclohexanecarboxylic acid, are derivatized with N-(7-methoxy-4-methyl-2-oxo-2H-6-chromenyl)-2-bromoacetamide in acetone in the presence of potassium carbonate and 18-crown-6 at 30°C for 30 minutes.[7]
-
Chromatography: A LiChrospher RP-18 column (125 x 4.0 mm, 5 µm) is used with an isocratic mobile phase of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min.[7]
-
Detection: A fluorescence detector is used with an excitation wavelength of 345 nm and an emission wavelength of 435 nm.[7]
Method 4: UPLC-MS/MS with Hydrochlorothiazide as Internal Standard
-
Sample Preparation: Solid-phase extraction is performed after treating the sample with phosphoric acid.[8]
-
Chromatography: An Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm) is used with a mobile phase of ammonium acetate and acetonitrile at a flow rate of 0.5 mL/min.[8]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer with an electrospray ionization source in negative ion mode. The MRM transition for VPA is m/z 143.1→143.1 and for hydrochlorothiazide is m/z 296.1→205.0.[8]
Conclusion
The choice of internal standard for Valproic Acid quantification has a significant impact on method performance. Deuterated internal standards, such as VPA-d6, generally provide the highest accuracy and precision due to their close physicochemical similarity to the analyte, which allows for effective correction of matrix effects and procedural losses.[5] However, methods utilizing non-deuterated structural analogs like nonanoic acid, cyclohexanecarboxylic acid, and hydrochlorothiazide have also been successfully validated and can offer a more cost-effective solution.[6][7][8]
When selecting an internal standard, researchers should consider the specific requirements of their study, including the desired level of accuracy and precision, the complexity of the biological matrix, and budgetary constraints. The data presented in this guide demonstrates that various internal standards can be employed to develop robust and reliable methods for VPA analysis, provided that the method is thoroughly validated.
References
- 1. lcms.cz [lcms.cz]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. An UPLC-MS/MS method for the determination of valproic acid in blood of a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Valproic Acid-d4 Versus Alternatives in the Clinical Laboratory
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Valproic Acid (VPA), a cornerstone therapeutic drug for epilepsy and bipolar disorder, is paramount for effective patient management. In clinical laboratory settings, the use of an internal standard is crucial for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the performance characteristics of the widely used deuterated internal standard, Valproic Acid-d4, against its common non-deuterated alternatives: 2-ethylhexanoic acid, octanoic acid, and nonanoic acid. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs.
At a Glance: Performance Characteristics
The selection of an internal standard significantly impacts the accuracy and precision of Valproic Acid quantification. The ideal internal standard should mimic the analyte's chemical and physical properties during sample preparation and analysis. While deuterated standards like this compound are often considered the gold standard due to their near-identical properties to the analyte, other cost-effective alternatives are also employed. The following table summarizes the key performance characteristics of this compound and its alternatives based on data from various analytical methodologies.
| Performance Metric | This compound | 2-ethylhexanoic acid | Octanoic Acid | Nonanoic Acid |
| Analytical Method | LC-MS/MS | GC-FID | HPLC-UV, GC-MS | GC-FID |
| Linearity (Range) | 1.012 - 120.399 µg/mL[1] | Not explicitly stated | 1.25 - 320 µg/mL[2][3] | Not explicitly stated |
| Intra-day Precision (%RSD) | 2.26 - 10.67%[1] | <15% | <5.3%[3] | <1.5%[4] |
| Inter-day Precision (%RSD) | 3.58 - 10.49%[1] | <15% | <6.1%[3] | Not explicitly stated |
| Accuracy/Recovery | 98.6 - 104.3%[1] | Not explicitly stated | 75.8%[2][3] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.012 µg/mL[1] | 0.5 µg/mL[5] | 1.25 µg/mL[2][3] | Not explicitly stated |
In-Depth Analysis of Performance
This compound , as a deuterated analog, co-elutes closely with the unlabeled Valproic Acid, providing excellent correction for variations in sample extraction and matrix effects, particularly in highly sensitive LC-MS/MS methods[1]. Its primary advantage lies in its ability to compensate for ionization suppression or enhancement, a common challenge in mass spectrometry.
2-ethylhexanoic acid has been utilized as a cost-effective alternative internal standard in gas chromatography (GC) methods[5]. Its structural similarity to Valproic Acid allows for comparable chromatographic behavior.
Octanoic acid is another frequently used internal standard in both HPLC-UV and GC-MS methods[2][3][6][7]. While it provides acceptable performance, its different chemical structure compared to Valproic Acid may lead to variations in extraction efficiency and chromatographic behavior, potentially impacting accuracy[2][3].
Nonanoic acid is specified in the United States Pharmacopeia (USP) for the gas chromatographic determination of Valproic Acid, highlighting its acceptance as a suitable internal standard for this method[4]. GC-FID methods using nonanoic acid have demonstrated high precision[4].
Experimental Protocols: A Closer Look
Detailed methodologies are critical for replicating and evaluating the performance of these internal standards. Below are representative experimental protocols for the quantification of Valproic Acid using LC-MS/MS with this compound and GC-FID with an alternative internal standard.
Protocol 1: Quantification of Valproic Acid in Human Plasma using LC-MS/MS with this compound Internal Standard
This method is adapted from a validated bioanalytical procedure and is suitable for high-throughput clinical analysis[1].
1. Sample Preparation:
- To 100 µL of human plasma, add 25 µL of this compound internal standard solution (10 µg/mL in methanol).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
- MRM Transitions: Valproic Acid (143.1 -> 143.1), this compound (147.1 -> 147.1).
Protocol 2: Quantification of Valproic Acid in Serum using GC-FID with Nonanoic Acid Internal Standard
This protocol is based on the principles outlined in the USP monograph for Valproic Acid analysis[4].
1. Sample Preparation:
- To 200 µL of serum, add 50 µL of Nonanoic Acid internal standard solution (40 µg/mL in methanol).
- Acidify the sample by adding 100 µL of 1M HCl.
- Extract the analytes by adding 1 mL of ethyl acetate and vortexing for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube.
- Evaporate the solvent to a volume of approximately 100 µL under a gentle stream of nitrogen.
2. GC-FID Conditions:
- GC System: Agilent 7890A or equivalent with a flame ionization detector (FID).
- Column: DB-FFAP or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 220°C at 20°C/min, and hold for 2 minutes.
- Detector Temperature: 275°C.
- Injection Volume: 1 µL.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows described above.
Caption: LC-MS/MS workflow for Valproic Acid analysis.
Caption: GC-FID workflow for Valproic Acid analysis.
Conclusion: Making an Informed Decision
The choice of an internal standard for Valproic Acid analysis is a critical decision that depends on the analytical method employed, the required level of accuracy and precision, and cost considerations.
-
This compound stands out as the superior choice for high-sensitivity and high-specificity methods like LC-MS/MS, offering the most accurate correction for analytical variability.
-
Non-deuterated alternatives such as 2-ethylhexanoic acid, octanoic acid, and nonanoic acid can provide reliable results, particularly in GC-based methods, and offer a more cost-effective solution.
Ultimately, laboratories should validate their chosen internal standard according to established regulatory guidelines to ensure the delivery of accurate and reliable clinical data for optimal patient care and robust research outcomes.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and validation of a sensitive assay of valproic acid in human plasma by high-performance liquid chromatography without prior derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valproic Acid [drugfuture.com]
- 5. Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring serum valproic acid by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic acid analysis in saliva and serum using selected ion monitoring (electron ionization) of the tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: Valproic Acid-d4 for Precise and Accurate Quantification
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accurate and precise quantification of valproic acid (VPA) is paramount. As a widely prescribed antiepileptic drug with a narrow therapeutic window, even minor inaccuracies in concentration measurement can have significant clinical implications. This guide provides an objective comparison of the performance of valproic acid-d4 (VPA-d4) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods against alternative analytical approaches. The presented data, compiled from various validation studies, demonstrates the superior accuracy and precision afforded by the use of a stable isotope-labeled internal standard.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the near-identical chemical and physical properties of the analyte and its deuterated counterpart. VPA-d4 co-elutes with the unlabeled VPA during chromatography and exhibits the same ionization efficiency in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.
Performance Metrics: A Data-Driven Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing VPA-d4 (or other deuterated VPA analogs) as an internal standard compared to other analytical techniques or methods employing different internal standards.
Table 1: Performance Characteristics of Valproic Acid Quantification Methods
| Analytical Method | Internal Standard | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Bias %) |
| LC-MS/MS | Valproic acid-d6 | Human Plasma | 1 - 200 | 1 | < 4.5 | < 4.6 | < 7.9 |
| LC-MS/MS | This compound | Human Plasma | 1.012 - 120.399 | 1.012 | 2.26 - 10.67 | 3.58 - 10.49 | Not Reported |
| LC-MS/MS | Valproic acid-d15 | Human Plasma | Not Specified | 0.2 | < 10 | < 10 | Not Reported |
| UPLC-MS | Not Specified | Human Serum | 1 - 200 | 1 | < 4.5 | < 4.6 | < 7.9[1] |
| GC-MS | [18O2]Valproic acid | Human Plasma | 0.47 - 120 | 0.47 | 2.29 - 4.40 | 1.49 - 3.79 | -0.32 to 1.94 |
| HPLC-UV | Not Specified | Human Plasma | 10 - 150 | 6.6 | ≤ 4.5 | ≤ 6.6 | -2.9 to 3.2[2] |
| GC/FID | Caproic acid | Serum | 2.5 - 6400 | 2.5 | 1.50 - 2.95 | 2.35 - 3.22 | Not Reported |
Data compiled from multiple sources.[1][2][3][4][5]
As evidenced by the data, methods employing deuterated internal standards consistently demonstrate excellent sensitivity (low LLOQ), precision (low coefficient of variation), and accuracy.
Experimental Protocols: A Closer Look at the Methodology
The following is a representative experimental protocol for the quantification of valproic acid in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valproic Acid: m/z 143.1 → 143.1
-
This compound: m/z 147.1 → 147.1
-
-
Collision Energy: Optimized for the specific instrument.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for VPA quantification using VPA-d4.
References
- 1. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. impactfactor.org [impactfactor.org]
- 4. Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of [(18)O(2)]valproic acid and its use as an internal standard for the quantitative measurement by gas chromatography-electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Valproic Acid Assay: A Comparative Guide to Linearity and Range Using a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Valproic Acid (VPA) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (VPA-d6) against alternative assays. The use of a stable isotope-labeled internal standard is presented as a robust approach to minimize analytical variability and enhance assay performance.
This document summarizes quantitative data from various studies in clearly structured tables for easy comparison and provides detailed experimental methodologies for the key assays discussed.
Performance Comparison of Valproic Acid Assays
The selection of an appropriate analytical method for Valproic Acid quantification is crucial for obtaining reliable data. The following tables compare the linearity, range, precision, and accuracy of an LC-MS/MS assay using a deuterated internal standard with other common analytical techniques.
Table 1: Linearity and Range of Various Valproic Acid Assays
| Assay Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Valproic Acid-d6 | 5.00 - 300 | > 0.99 [1] |
| LC-MS/MS | Probenecid | VPA: 2.03 - 152.25 | > 0.998[2][3] |
| LC-MS/MS | Furosemide | 0.05 - 40 | Not Specified |
| LC-MS/MS | None specified | 2 - 200 | > 0.996[4] |
| HPLC-UV | Octanoic Acid | 1.25 - 320 | > 0.999[5][6] |
| GC-FID | 2-ethylhexanoic acid | Not Specified | Not Specified |
| EMIT Immunoassay | Not Applicable | 1.00 - 150 | Not Specified |
| CMIA Immunoassay | Not Applicable | 2.00 - 140.65 | Not Specified |
Table 2: Precision and Accuracy of Valproic Acid Assays
| Assay Method | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LC-MS/MS | Valproic Acid-d6 | < 9.98 [1] | < 9.98 [1] | 91.44 - 110.92 [1] |
| LC-MS/MS | Probenecid | < 11.0 | < 11.0 | 2 to 12 |
| LC-MS/MS | None specified | < 3.3 | < 7.2 | Not Specified |
| HPLC-UV | Octanoic Acid | < 5.3 | < 6.1 | < 2.8 |
| GC-FID | 2-ethylhexanoic acid | 3.86 - 3.99 | 6.14 - 6.42 | Not Specified |
| EMIT Immunoassay | Not Applicable | Not Specified | Not Specified | Positive bias observed[7] |
| CMIA Immunoassay | Not Applicable | 5.59 - 7.89 | 6.96 | -5.35 to 0.25 |
Experimental Protocols
LC-MS/MS Assay with Deuterated Internal Standard (Valproic Acid-d6)
This method is considered the gold standard for its high selectivity and sensitivity.
a. Sample Preparation (Protein Precipitation) [7]
-
To 30 µL of plasma sample, add 570 µL of methanol containing the internal standard, Valproic Acid-d6 (VPA-d6), at a concentration of 200 ng/mL.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4,285 x g for 10 minutes at 4°C.
-
Transfer 30 µL of the supernatant to a clean tube and add 870 µL of a methanol:water (1:1, v/v) solution.
-
Vortex and inject the sample into the LC-MS/MS system.
b. Chromatographic Conditions [1]
-
Column: Kinetex C18 (3 x 100 mm, 2.6 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometry Detection
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Valproic Acid: m/z 143.1 → 143.1
-
Valproic Acid-d6: m/z 149.0 → 149.0
-
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more accessible method, though generally less sensitive and selective than LC-MS/MS.
a. Sample Preparation (Liquid-Liquid Extraction) [5][6]
-
To a plasma sample, add an internal standard (e.g., octanoic acid).
-
Acidify the sample.
-
Extract with an organic solvent (e.g., n-hexane).
-
Perform a back-extraction into a basic aqueous solution.
-
Inject the aqueous layer into the HPLC system.
b. Chromatographic Conditions [5][6]
-
Column: CN column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile and 40 mM aqueous sodium dihydrogen phosphate (30:70, v/v), pH 3.5.
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
Workflow and Pathway Diagrams
Caption: Experimental workflow for Valproic Acid assay using a deuterated standard.
The use of a deuterated internal standard in LC-MS/MS analysis of Valproic Acid offers superior performance in terms of linearity, precision, and accuracy compared to other methods. The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. This leads to more reliable and reproducible quantification, which is paramount in both clinical and research settings. While other methods like HPLC-UV and immunoassays are available, they may be more susceptible to interferences and exhibit greater variability.
References
- 1. Determination of valproic acid and its six metabolites in human serum using LC-MS/MS and application to interaction with carbapenems in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Development and validation of a sensitive assay of valproic acid in human plasma by high-performance liquid chromatography without prior derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Valproic Acid Using Valproic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Valproic acid (VPA), a widely used antiepileptic drug, with a focus on the use of its deuterated internal standard, Valproic acid-d4. Accurate and precise measurement of VPA in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical trials. This document outlines the performance characteristics of various analytical techniques, provides a detailed experimental protocol for a state-of-the-art method, and presents a visual workflow to aid in methodological implementation.
Performance Comparison of Analytical Methods
The choice of analytical method for Valproic acid quantification depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Valproic acid. The use of a deuterated internal standard like this compound is highly recommended for all methods to correct for matrix effects and variations in sample processing, thereby improving accuracy and precision.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 2.2 µg/mL[1][2] | ~0.8 µg/mL | 2 - 10 ng/mL |
| Limit of Quantification (LOQ) | 1.25 - 6.6 µg/mL[1][2] | 1.3 - 8 µg/mL[1] | 0.5 - 5 µg/mL[3][4] |
| Linearity Range | 1.25 - 320 µg/mL[2] | 5 - 320 µg/mL[1] | 0.5 - 300 µg/mL[4] |
| Accuracy (% Recovery) | 75.8% - 94.3%[1][2] | ~95%[4] | 95% - 104%[3][4] |
| Precision (%RSD) | < 7.8%[5] | < 11.5% | < 15%[6] |
| Internal Standard | Octanoic acid, Diazepam[1][2] | 2-ethylhexanoic acid | Valproic acid-d6 [7] |
Detailed Experimental Protocol: LC-MS/MS Method
This section details a robust and sensitive LC-MS/MS method for the quantification of Valproic acid in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Valproic acid certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (drug-free)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Valproic acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Valproic acid stock solution in methanol:water (50:50, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL) and QC samples (e.g., low, medium, high concentrations).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution (1 µg/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrument Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valproic acid: 143.1 > 143.1[3]
-
This compound: 147.1 > 147.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Experimental Workflow Diagram
Caption: Workflow for Valproic Acid Quantification by LC-MS/MS.
Comparison and Alternatives
LC-MS/MS stands out as the most sensitive and specific method for Valproic acid quantification. The use of a deuterated internal standard like this compound effectively mitigates matrix effects, leading to high accuracy and precision. While the initial instrument cost is high, its performance is unparalleled for demanding research and clinical applications.
GC-MS is a viable alternative, offering good sensitivity and specificity. Derivatization is often required to improve the chromatographic properties of Valproic acid, which can add complexity to the sample preparation process. However, for laboratories with existing GC-MS instrumentation, it remains a reliable technique. A study comparing GC and HPLC found that GC had a lower limit of quantification and a shorter run time[1].
HPLC-UV is the most accessible and cost-effective of the three methods. However, it generally suffers from lower sensitivity and is more susceptible to interferences from the sample matrix compared to mass spectrometry-based methods. Derivatization may be necessary to enhance the UV absorbance of Valproic acid. This method is suitable for applications where high sensitivity is not a primary concern, such as routine monitoring of therapeutic concentrations in patient samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive assay of valproic acid in human plasma by high-performance liquid chromatography without prior derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
A Comparative Guide to the Robustness of an LC-MS/MS Method for Valproic Acid Analysis Using Valproic Acid-d4
This guide provides a comprehensive overview of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Valproic Acid (VPA), a widely used antiepileptic drug. The use of a deuterated internal standard, Valproic Acid-d4 (VPA-d4), is a key component of this reliable bioanalytical method. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is crucial for ensuring the reliability and consistency of results in a research and drug development setting.[1][2][3]
Comparative Analysis of Validated LC-MS/MS Methods
Several LC-MS/MS methods have been developed and validated for the determination of Valproic Acid in biological matrices.[4][5][6][7][8] The following tables summarize the key parameters from a selection of these methods, providing a comparative overview of the chromatographic conditions and sample preparation techniques employed. These validated methods demonstrate a high degree of accuracy, precision, and sensitivity, forming a solid foundation for the development of a robust analytical procedure.
Table 1: Comparison of Chromatographic Conditions for Valproic Acid LC-MS/MS Analysis
| Parameter | Method A | Method B | Method C |
| LC Column | Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)[4] | EC-C18 (50 x 4.6 mm, 2.7 µm)[5] | ZORBAX SB-C₈ (100 x 2.1 mm, 3.5 µm)[6] |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (40:60, v/v)[4] | Acetonitrile: Water with 0.1% Formic Acid (45:55, v/v)[5] | Methanol: 10mM Ammonium Acetate with 0.1% Formic Acid (80:20, v/v)[6] |
| Flow Rate | 1.0 mL/min[4] | 0.6 mL/min[5] | 0.3 mL/min[6] |
| Column Temp. | 45°C[4] | Not Specified | Not Specified |
| Injection Vol. | Not Specified | Not Specified | Not Specified |
| Internal Standard | Not specified in this study, but VPA-d6 is commonly used.[7] | Not specified in this study. | Not specified in this study. |
| Ionization Mode | Negative Electrospray (ESI-)[4] | Negative Electrospray (ESI-)[5] | Not Specified |
Table 2: Comparison of Sample Preparation Techniques
| Parameter | Method A | Method B | Method C |
| Biological Matrix | Human Plasma[4] | Human Serum[5] | Human Plasma[6] |
| Preparation Method | Protein Precipitation (Methanol)[4] | Protein Precipitation (Acetonitrile)[5] | Solid Phase Extraction (SPE)[6] |
| Sample Volume | 0.2 mL[4] | Not Specified | 0.2 mL[6] |
Experimental Protocol for Robustness Testing
The robustness of an LC-MS/MS method is typically evaluated during method development or validation by intentionally varying critical method parameters and observing the effect on the results.[2][3][9] The following is a detailed protocol for testing the robustness of an LC-MS/MS method for Valproic Acid using this compound as an internal standard.
Objective:
To assess the reliability of the LC-MS/MS method for Valproic Acid quantification by evaluating its tolerance to small, deliberate changes in key analytical parameters.
Materials:
-
Valproic Acid certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
Control human plasma
-
LC-MS/MS grade acetonitrile, methanol, water, acetic acid, and formic acid
-
Validated LC-MS/MS system (including HPLC, autosampler, and tandem mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples by spiking control human plasma with known amounts of Valproic Acid.
-
Nominal Condition Analysis: Analyze a set of QC samples (n=6 for each level) under the established, nominal LC-MS/MS method conditions.
-
Systematic Variation of Parameters: Deliberately vary the following parameters, one at a time, from the nominal conditions. For each variation, analyze a set of QC samples.
-
Mobile Phase Composition: Vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: Set the column temperature ±5°C from the nominal temperature.
-
Flow Rate: Adjust the mobile phase flow rate by ±0.1 mL/min.
-
Different Analyst/Instrument: If possible, have a different analyst perform the analysis on a different but equivalent LC-MS/MS system.[2]
-
-
Data Analysis: For each tested condition, calculate the mean concentration, precision (%CV), and accuracy (%RE) for the QC samples. Compare these results to the data obtained under nominal conditions.
Acceptance Criteria:
The method is considered robust if the precision (%CV) and accuracy (%RE) of the results for the QC samples under each varied condition remain within the acceptance limits defined during method validation (typically ≤15% for precision and within ±15% for accuracy).[7]
Table 3: Example Data from a Robustness Study
| Parameter Varied | QC Level | Nominal Results (%CV, %Accuracy) | Varied Condition Results (%CV, %Accuracy) | Pass/Fail |
| Mobile Phase (+2% ACN) | Low QC | 4.5, 98.2 | 4.8, 97.5 | Pass |
| Mid QC | 3.8, 101.1 | 4.1, 100.5 | Pass | |
| High QC | 3.1, 99.5 | 3.5, 99.8 | Pass | |
| Flow Rate (+0.1 mL/min) | Low QC | 4.5, 98.2 | 5.2, 96.9 | Pass |
| Mid QC | 3.8, 101.1 | 4.5, 102.0 | Pass | |
| High QC | 3.1, 99.5 | 3.9, 100.3 | Pass | |
| Column Temp (+5°C) | Low QC | 4.5, 98.2 | 4.3, 99.0 | Pass |
| Mid QC | 3.8, 101.1 | 3.9, 100.8 | Pass | |
| High QC | 3.1, 99.5 | 3.3, 99.1 | Pass |
Visualizations
Experimental Workflow for Robustness Testing
The following diagram illustrates the logical flow of the robustness testing protocol.
Caption: Workflow for LC-MS/MS method robustness testing.
Signaling Pathway of Valproic Acid
Valproic acid is known to be a histone deacetylase (HDAC) inhibitor. This diagram illustrates the basic mechanism of action.
Caption: Valproic acid's mechanism as an HDAC inhibitor.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 5. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
The Gold Standard Question: Valproic Acid-d4 Versus Non-Deuterated Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of quantitative results. For the widely used antiepileptic drug, Valproic Acid (VPA), the use of a deuterated internal standard, specifically Valproic Acid-d4, is often considered the gold standard. This guide provides an objective comparison between this compound and common non-deuterated internal standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical assays.
Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes.[1] This near-perfect analogy allows them to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1] This includes co-elution during chromatography and experiencing similar ionization effects in mass spectrometry, which is crucial for compensating for matrix effects.[2] However, non-deuterated internal standards, which are structurally similar but not identical to the analyte, are also utilized, often due to cost considerations.[2] This guide delves into the performance characteristics of both approaches.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance characteristics of analytical methods for Valproic Acid using either this compound or a non-deuterated internal standard. The data is compiled from various studies to provide a comparative overview.
Table 1: Performance Characteristics of LC-MS/MS Methods for Valproic Acid Analysis
| Parameter | Method with this compound | Method with Non-Deuterated IS (Furosemide) |
| Linearity Range | 1.012 - 120.399 µg/mL[3] | 5.00 - 300 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99[3] | Not explicitly stated, but linear[4] |
| Lower Limit of Quantitation (LLOQ) | 1.012 µg/mL[3] | 5.00 µg/mL[4] |
| Intra-day Precision (%CV) | 2.26 - 10.67%[3] | Acceptable according to FDA guidance[4] |
| Inter-day Precision (%CV) | 3.58 - 10.49%[3] | Acceptable according to FDA guidance[4] |
| Accuracy (%Bias) | Within acceptable limits[3] | Acceptable according to FDA guidance[4] |
| Matrix Effect | No significant matrix effect observed | No matrix effect observed[4] |
Table 2: Performance Characteristics of GC-MS Methods for Valproic Acid Analysis
| Parameter | Method with Valproic Acid-d6 | Method with Non-Deuterated IS (2-Ethylhexanoic Acid) |
| Linearity Range | 2.0 - 250 µg/mL[2] | Not explicitly stated |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated |
| Lower Limit of Detection (LOD) | 1.0 µg/mL[2] | Not explicitly stated |
| Recovery | No significant difference compared to 2-EHA[2] | No significant difference compared to VPA-d6[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of Valproic Acid using both deuterated and non-deuterated internal standards.
Protocol 1: LC-MS/MS Analysis of Valproic Acid using this compound Internal Standard
This protocol is based on a validated method for the determination of Valproate in human plasma.[3]
1. Sample Preparation (Protein Precipitation):
-
To 150 µL of human plasma, add 50 µL of this compound internal standard solution (5.000 µg/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Sunfire C18, 5µm (150 x 4.6 mm)[3]
-
Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate buffer (80:20 v/v)[3]
-
Flow Rate: Not specified
-
Column Temperature: Not specified
-
Injection Volume: Not specified
3. Mass Spectrometric Conditions:
-
Interface: Turbo Ion Spray[3]
-
Ionization Mode: Negative Ions[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
MRM Transitions: Not explicitly specified for VPA and VPA-d4.
Protocol 2: GC-MS Analysis of Valproic Acid using 2-Ethylhexanoic Acid (Non-Deuterated IS)
This protocol is based on a method that found no significant difference in recoveries between Valproic Acid-d6 and 2-ethylhexanoic acid (2-EHA).[2]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 0.1 mL of blood or urine, add 1 mL of hydrochloric acid.
-
Add a known amount of 2-Ethylhexanoic Acid as the internal standard.
-
Extract Valproic Acid with 0.5 mL of methyl tertiary-butyl ether (MTBE).
-
Derivatize the extract with 10 µL of trimethylsilyldiazomethane (TMSDM) and 50 µL of methanol.[2]
-
Inject an aliquot of the derivatized sample into the GC-MS system.
2. Gas Chromatographic Conditions:
-
Column: Specific column details not provided.
-
Carrier Gas: Not specified.
-
Temperature Program: Not specified.
-
Injection Mode: Not specified.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Not specified.
-
Detection Mode: Not specified.
Visualizing the Workflow and Concepts
To better understand the analytical process and the role of internal standards, the following diagrams are provided.
Caption: Bioanalytical workflow for Valproic Acid quantification.
Caption: Conceptual comparison of internal standards.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for Valproic Acid analysis is a critical one. This compound, as a stable isotope-labeled internal standard, is theoretically superior due to its ability to more accurately mimic the behavior of the analyte, thereby providing better correction for analytical variability, especially matrix effects.[2] The compiled data, while sourced from different studies, suggests that methods using this compound can achieve excellent sensitivity, precision, and accuracy.
Non-deuterated internal standards, such as 2-ethylhexanoic acid, can also be employed effectively, and in some cases, have shown comparable recovery to their deuterated counterparts in GC-MS analysis.[2] However, the risk of differential chromatographic behavior and susceptibility to matrix effects is inherently higher with non-deuterated standards. The ultimate decision should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the complexity of the sample matrix. A thorough method validation is paramount to ensure the chosen internal standard provides reliable and accurate quantitative results.
References
- 1. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia [mdpi.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. impactfactor.org [impactfactor.org]
- 4. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]
Safety Operating Guide
Proper Disposal of Valproic Acid-d4: A Guide for Laboratory Professionals
The proper disposal of Valproic acid-d4, a deuterated form of Valproic acid, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]
In the event of a spill, immediately contain the area. For liquid spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] For solid spills, use dry clean-up procedures and avoid generating dust.[2] The collected material should then be placed in a suitable, labeled container for waste disposal.[1][2] It is critical to prevent the chemical from entering drains or water courses.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all federal, state, and local regulations.[4] The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation : All waste containing this compound must be treated as hazardous waste.[4] Segregate this waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from bases, oxidizing agents, and reducing agents.[1]
-
Container Selection and Labeling :
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][6]
-
Keep the container tightly sealed at all times, except when adding waste.[3][5]
-
The total amount of hazardous waste in an SAA should not exceed 55 gallons. For acutely toxic waste, the limit is one quart.[4][6]
-
-
Arrange for Licensed Disposal :
-
Once the container is full or ready for disposal, arrange for pickup by a licensed hazardous waste disposal company.[1]
-
Alternatively, some facilities may be equipped to dispose of the waste by incineration in a unit with an afterburner and a scrubber.[1]
-
Never dispose of this compound down the drain or in regular trash.[4]
-
-
Empty Container Disposal :
-
An "empty" container that held this compound must be handled properly. If the chemical is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[4][7] The rinsate must be collected and disposed of as hazardous waste.[7]
-
Once properly decontaminated, deface the original labels before disposing of the container in the regular trash.[4]
-
Hazardous Waste Characterization
| Characteristic | Threshold | Notes |
| Ignitability | Flash point < 140°F (60°C) | Identifies wastes that can readily catch fire.[6] |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Identifies wastes that are acidic or alkaline and can corrode metal or flesh.[6] |
| Reactivity | Unstable, reacts violently with water, or can generate toxic gases. | Identifies wastes that are unstable under normal conditions. |
| Toxicity | LD50 (Oral, rat) for Valproic Acid: 670 mg/kg | This value indicates that Valproic acid is harmful if swallowed.[2] |
| SAA Volume Limit | 55 gallons (hazardous waste) | Maximum accumulation volume at the point of generation.[4][6] |
| SAA Volume Limit | 1 quart (acutely hazardous waste) | Stricter limit for P-listed, acutely toxic wastes.[4][6] |
Disclaimer : The quantitative data presented are general guidelines. Laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements for this compound.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. odu.edu [odu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Valproic Acid-d4
Valproic acid-d4, a deuterated analog of the anticonvulsant and mood-stabilizing drug Valproic acid, is a critical tool for researchers in pharmacokinetics and metabolic studies. Handling this compound requires stringent safety protocols to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance with significant health risks. It is harmful if swallowed, causes skin irritation, can lead to serious eye damage, and is suspected of damaging fertility or the unborn child.[1] Therefore, adherence to proper PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or tightly sealed goggles.[2][3] | To prevent eye contact which can cause serious damage. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | To avoid skin contact which can cause irritation.[3] |
| Body Protection | Long-sleeved lab coat or chemical-resistant apron.[2] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for high concentrations or if dust/aerosols are generated.[2] | To prevent inhalation which may cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, bases, and reducing agents.[2][3] The recommended storage temperature for the pure form is often -20°C for long-term stability.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Handling and Experimental Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][4]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting within the fume hood to prevent inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's disposal guidelines.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
